trans,cis-Hexadeca-2,9-dienoyl-CoA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C37H62N7O17P3S |
|---|---|
Peso molecular |
1001.9 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,9Z)-hexadeca-2,9-dienethioate |
InChI |
InChI=1S/C37H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h9-10,16-17,24-26,30-32,36,47-48H,4-8,11-15,18-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b10-9-,17-16+/t26-,30+,31+,32-,36-/m0/s1 |
Clave InChI |
BEQWCBBSKHMRCA-LQTMVLMDSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Enigmatic Role of trans,cis-Hexadeca-2,9-dienoyl-CoA in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans,cis-Hexadeca-2,9-dienoyl-CoA is a rare, unsaturated fatty acyl-CoA intermediate that is not extensively documented in metabolic literature. Its unique structure, featuring a trans double bond at the Δ² position and a cis double bond at the Δ⁹ position, suggests a role at the crossroads of fatty acid β-oxidation and the metabolism of polyunsaturated fatty acids (PUFAs). This technical guide synthesizes the established principles of fatty acid metabolism to propose a hypothetical, yet scientifically grounded, metabolic fate for this molecule. We will delve into the enzymatic machinery required for its complete oxidation, present quantitative data on homologous enzyme-substrate interactions, and provide detailed experimental protocols for the key enzymes involved. This document serves as a foundational resource for researchers investigating novel fatty acid metabolic pathways and for professionals in drug development targeting lipid metabolism.
Introduction: The Challenge of Unsaturated Fatty Acid Oxidation
The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process. While the oxidation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to reconfigure the molecule for compatibility with the core β-oxidation pathway. The position and stereochemistry (cis or trans) of these double bonds dictate the specific enzymatic route taken.
This compound presents a unique metabolic challenge. The trans-Δ² double bond is a standard intermediate in β-oxidation, formed by the action of acyl-CoA dehydrogenase. However, the cis-Δ⁹ double bond, located further down the acyl chain, requires specific enzymatic intervention in subsequent rounds of oxidation.
Hypothetical Metabolic Pathway of this compound
The presence of a trans-Δ² double bond strongly implies that this compound is an intermediate that has already undergone the first step of a β-oxidation cycle. Its likely precursor would be a 16-carbon fatty acid with a cis-Δ⁹ double bond, namely palmitoleic acid (9Z-hexadecenoic acid).
The proposed metabolic pathway for the complete oxidation of this compound is detailed below.
Initial Processing through the β-Oxidation Cycle
The initial rounds of β-oxidation would proceed as follows:
-
Hydration: The trans-Δ² double bond of this compound is hydrated by enoyl-CoA hydratase to form L-β-hydroxy-cis-9-hexadecenoyl-CoA.
-
Dehydrogenation: L-β-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone, yielding β-keto-cis-9-hexadecenoyl-CoA.
-
Thiolysis: β-ketothiolase cleaves the β-ketoacyl-CoA, releasing a molecule of acetyl-CoA and a chain-shortened fatty acyl-CoA, cis-Δ⁷-tetradecenoyl-CoA.
This cycle is repeated, with each turn shortening the fatty acyl chain by two carbons and shifting the position of the cis double bond closer to the carboxyl end. After three complete cycles of β-oxidation, the resulting intermediate is cis-Δ³-decenoyl-CoA.
The Role of Auxiliary Enzymes
At this stage, the core β-oxidation pathway is halted because cis-Δ³-decenoyl-CoA is not a substrate for acyl-CoA dehydrogenase. Here, the auxiliary enzymes of unsaturated fatty acid metabolism are essential.
-
Isomerization: Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of cis-Δ³-decenoyl-CoA to trans-Δ²-decenoyl-CoA.[1] This product is a standard substrate for the β-oxidation pathway.
-
Completion of β-Oxidation: trans-Δ²-decenoyl-CoA can then re-enter the main β-oxidation spiral and be completely oxidized to acetyl-CoA.
An alternative, though less direct, pathway for some unsaturated fatty acids involves the formation of a 2,4-dienoyl-CoA intermediate, which is then acted upon by 2,4-dienoyl-CoA reductase .[2][3] However, the direct isomerization of the cis-Δ³ intermediate is the more established route.
The following Graphviz diagram illustrates the proposed metabolic pathway.
Caption: Hypothetical metabolic pathway of this compound.
Quantitative Data on Key Enzymes
While kinetic data for the specific substrate this compound are unavailable, the following tables summarize representative kinetic parameters for the key auxiliary enzymes acting on structurally similar substrates. This data provides a comparative framework for understanding the potential efficiency of the proposed metabolic pathway.
Table 1: Kinetic Parameters of Δ³,Δ²-Enoyl-CoA Isomerases
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Rat Liver Mitochondria | cis-3-Octenoyl-CoA | 25 | 120 | [4] |
| Rat Liver Mitochondria | trans-3-Octenoyl-CoA | 30 | 150 | [4] |
| Saccharomyces cerevisiae | cis-3-Hexenoyl-CoA | 15 | 85 | [5] |
Table 2: Kinetic Parameters of 2,4-Dienoyl-CoA Reductases
| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Rat Liver Mitochondria | trans-2,trans-4-Decadienoyl-CoA | 3.5 | 28 | [6] |
| Rat Liver Mitochondria | trans-2,cis-4-Decadienoyl-CoA | 4.0 | 25 | [6] |
| Human Peroxisomal | trans-2,trans-4-Hexadienoyl-CoA | 10 | 5.2 | [7] |
Experimental Protocols
The following sections provide detailed methodologies for assaying the activity of the key enzymes involved in the metabolism of this compound.
Assay for Δ³,Δ²-Enoyl-CoA Isomerase Activity
This protocol is adapted from established methods for measuring the isomerization of a Δ³-enoyl-CoA to a Δ²-enoyl-CoA.
Principle: The formation of the trans-Δ² double bond, which is in conjugation with the thioester carbonyl group, results in an increase in absorbance at 263 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5
-
Substrate: 100 µM cis-3-decenoyl-CoA in assay buffer
-
Enzyme: Purified Δ³,Δ²-enoyl-CoA isomerase preparation
Procedure:
-
Prepare a reaction mixture containing 900 µL of assay buffer and 50 µL of the substrate solution in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.
-
Initiate the reaction by adding 50 µL of the enzyme preparation.
-
Monitor the increase in absorbance at 263 nm over time.
-
Calculate the rate of reaction using the molar extinction coefficient for the trans-Δ²-enoyl-CoA product (ε = 6,700 M⁻¹cm⁻¹).
The following diagram outlines the experimental workflow.
Caption: Workflow for Δ³,Δ²-Enoyl-CoA Isomerase activity assay.
Assay for 2,4-Dienoyl-CoA Reductase Activity
This protocol measures the NADPH-dependent reduction of a 2,4-dienoyl-CoA substrate.
Principle: The oxidation of NADPH to NADP⁺ during the reduction of the dienoyl-CoA substrate leads to a decrease in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.0
-
Substrate: 50 µM trans-2,cis-4-decadienoyl-CoA in assay buffer
-
Cofactor: 150 µM NADPH in assay buffer
-
Enzyme: Purified 2,4-dienoyl-CoA reductase preparation
Procedure:
-
In a cuvette, combine 850 µL of assay buffer, 50 µL of the substrate solution, and 50 µL of the NADPH solution.
-
Incubate the mixture at the assay temperature (e.g., 30°C).
-
Start the reaction by adding 50 µL of the enzyme preparation.
-
Record the decrease in absorbance at 340 nm for several minutes.
-
Determine the rate of NADPH oxidation using its molar extinction coefficient (ε = 6,220 M⁻¹cm⁻¹).
Conclusion and Future Directions
While this compound is not a commonly encountered metabolite, its hypothetical degradation pathway is well-supported by the known principles of fatty acid β-oxidation. The complete catabolism of this molecule would rely on the canonical β-oxidation enzymes, supplemented by the crucial activity of Δ³,Δ²-enoyl-CoA isomerase.
For researchers in fatty acid metabolism, the study of such unusual fatty acyl-CoAs can provide deeper insights into the substrate specificity and regulatory mechanisms of the enzymes involved. For professionals in drug development, particularly in the areas of metabolic disorders and oncology, understanding the nuances of fatty acid oxidation pathways may reveal novel therapeutic targets.
Future research should focus on the chemical synthesis of this compound to enable in vitro studies with purified enzymes. Such experiments would definitively elucidate its metabolic fate and provide valuable kinetic data, transforming the hypothetical pathway presented here into a confirmed metabolic route.
References
- 1. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Functional characterization of Delta3,Delta2-enoyl-CoA isomerases from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of human 2,4-dienoyl CoA reductase shed new light on peroxisomal β-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mammalian Biosynthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA: An Intermediate in Linoleic Acid β-Oxidation
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of trans,cis-hexadeca-2,9-dienoyl-CoA in mammals. This specific acyl-CoA is not a product of de novo fatty acid synthesis but rather an intermediate metabolite generated during the mitochondrial β-oxidation of the essential polyunsaturated fatty acid, linoleic acid (C18:2 n-6). The pathway involves a series of enzymatic reactions catalyzed by acyl-CoA dehydrogenases and auxiliary enzymes, namely enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, which are necessary to handle the cis-double bonds of linoleic acid. This document details the step-by-step biochemical transformations, presents available quantitative data on enzyme kinetics, and provides detailed experimental protocols for the study of this metabolic sequence. The intended audience includes researchers in lipid metabolism, drug development professionals targeting metabolic pathways, and scientists investigating fatty acid oxidation disorders.
Introduction
The catabolism of fatty acids through β-oxidation is a fundamental energy-generating process in mammals. While the degradation of saturated fatty acids follows a straightforward four-step enzymatic cycle, the oxidation of unsaturated fatty acids requires additional auxiliary enzymes to modify the configuration and position of the double bonds. Linoleic acid, an essential omega-6 fatty acid, undergoes β-oxidation, leading to the formation of several unique intermediates. One such intermediate is this compound. Understanding the formation of this molecule is crucial for a complete picture of polyunsaturated fatty acid metabolism and its potential implications in health and disease. This guide elucidates the precise biochemical pathway leading to this compound.
The Biosynthetic Pathway of this compound
The formation of this compound occurs within the mitochondrial matrix as a part of the β-oxidation of linoleoyl-CoA. The pathway involves one standard cycle of β-oxidation followed by the action of an isomerase.
Step 1: Activation of Linoleic Acid Prior to entering the mitochondria, linoleic acid is activated to linoleoyl-CoA in the cytoplasm by an acyl-CoA synthetase. This activated fatty acid is then transported into the mitochondrial matrix via the carnitine shuttle.
Step 2: First Cycle of β-Oxidation Linoleoyl-CoA (cis,cis-octadeca-9,12-dienoyl-CoA) undergoes one full cycle of β-oxidation. This cycle consists of four reactions:
-
Dehydrogenation: Acyl-CoA dehydrogenase introduces a trans-double bond between the α and β carbons (C2 and C3), yielding trans,cis,cis-2,9,12-octadecatrienoyl-CoA and FADH₂.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the newly formed double bond, forming L-3-hydroxy-cis,cis-9,12-octadecadienoyl-CoA.
-
Dehydrogenation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, producing 3-keto-cis,cis-9,12-octadecadienoyl-CoA and NADH.
-
Thiolysis: β-ketothiolase cleaves the molecule, releasing acetyl-CoA and forming cis,cis-hexadeca-7,10-dienoyl-CoA.
Step 3: Isomerization to a Conjugated System The product of the first β-oxidation cycle, cis,cis-hexadeca-7,10-dienoyl-CoA, is not a suitable substrate for the next round of β-oxidation due to the position of the cis-double bond. The enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ⁷ double bond to a trans-Δ² double bond. This reaction results in the formation of the final product, trans,cis -Hexadeca-2,9-dienoyl-CoA. This intermediate can then proceed through further rounds of β-oxidation.
Quantitative Data
The following table summarizes the available kinetic parameters for the key enzymes involved in the formation of this compound. It is important to note that kinetic data for the exact substrates in this pathway are not always available for mammalian enzymes. In such cases, data for closely related substrates are provided.
| Enzyme | Substrate | Organism/Tissue | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acyl-CoA Dehydrogenase (Medium Chain) | Octanoyl-CoA | Human Liver | ~10-20 | Not specified | [1] |
| Δ³,Δ²-Enoyl-CoA Isomerase | Dodecenoyl-CoA | Rat Liver | 81 | 292 | [2] |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Decadienoyl-CoA | Human (recombinant) | ~6-fold higher for short-chain acyl-CoAs | Not specified | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the biosynthesis of this compound.
Isolation of Mitochondria from Mammalian Tissue
This protocol describes the isolation of functional mitochondria from rat liver, a primary site of fatty acid oxidation.
Materials:
-
Isolation Buffer: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.
-
Homogenization Buffer: Isolation buffer supplemented with 0.5% (w/v) BSA (fatty acid-free).
-
Dounce homogenizer with a loose-fitting pestle.
-
Refrigerated centrifuge.
Procedure:
-
Perfuse the rat liver with ice-cold saline to remove blood.
-
Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.
-
Homogenize the minced tissue with a Dounce homogenizer (5-10 strokes).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.
-
Repeat the centrifugation (step 5) and resuspension (step 6) steps twice to wash the mitochondria.
-
After the final wash, resuspend the mitochondrial pellet in a minimal volume of isolation buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of β-oxidation of a radiolabeled fatty acid substrate by isolated mitochondria.
Materials:
-
Isolated mitochondria (from Protocol 4.1).
-
Assay Buffer: 120 mM KCl, 5 mM KH₂PO₄, 5 mM MgCl₂, 1 mM EGTA, 5 mM HEPES, pH 7.4.
-
Substrates: [1-¹⁴C]Linoleic acid, L-carnitine, Coenzyme A, ATP, Malate.
-
Scintillation cocktail and vials.
-
Perchloric acid (PCA).
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing assay buffer, L-carnitine, Coenzyme A, ATP, and malate.
-
Add the isolated mitochondria (50-100 µg of protein) to the reaction mixture.
-
Initiate the reaction by adding [1-¹⁴C]Linoleic acid.
-
Incubate the mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet the precipitated protein.
-
The supernatant contains the acid-soluble metabolites (acetyl-CoA and other intermediates). The pellet contains the unoxidized fatty acid.
-
Separate the radiolabeled acetyl-CoA from the unreacted [1-¹⁴C]Linoleic acid using an ion-exchange column or by differential extraction.
-
Quantify the radioactivity in the acid-soluble fraction using a scintillation counter.
-
Calculate the rate of fatty acid oxidation as nmol of substrate oxidized per minute per mg of mitochondrial protein.
Acyl-CoA Profiling by UPLC-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species, including this compound, from biological samples.[4]
Materials:
-
Mammalian cells or tissue.
-
Extraction Solvent: Acetonitrile/Isopropanol/Water (3:5:2 v/v/v).
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs).
-
UPLC system coupled to a triple quadrupole mass spectrometer.
-
C18 reverse-phase column.
Procedure:
-
Extraction: Homogenize the biological sample in the ice-cold extraction solvent containing internal standards.
-
Protein Precipitation: Centrifuge the homogenate to pellet the precipitated proteins.
-
Supernatant Collection: Transfer the supernatant containing the acyl-CoAs to a new tube.
-
UPLC Separation: Inject the extract onto a C18 column. Use a gradient of mobile phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water) and mobile phase B (e.g., acetonitrile) to separate the acyl-CoA species.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for each targeted acyl-CoA. For example, for a generic acyl-CoA, a common transition is the loss of the phosphopantetheine group.
-
Quantification: Generate a standard curve for each analyte using known concentrations of authentic standards. Calculate the concentration of each acyl-CoA in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.
Conclusion
The biosynthesis of this compound in mammals is an integral part of the catabolism of linoleic acid. Its formation highlights the necessity of auxiliary enzymes in the β-oxidation of polyunsaturated fatty acids. The detailed understanding of this pathway and the associated experimental methodologies are essential for researchers investigating lipid metabolism and for the development of therapeutic strategies targeting fatty acid oxidation in various diseases. Further research is warranted to obtain more precise kinetic data for the enzymes involved with their specific substrates in this pathway to refine our understanding of its regulation and flux.
References
- 1. d-nb.info [d-nb.info]
- 2. Cloning, expression, and purification of the functional Delta(3)-Delta(2)-enoyl-CoA isomerase fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of Human 2,4-Dienoyl CoA Reductase Shed New Light on Peroxisomal β-Oxidation of Unsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Uncharted Intermediate: A Technical Guide to the Putative β-Oxidation of trans,cis-Hexadeca-2,9-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The β-oxidation of fatty acids is a cornerstone of cellular energy metabolism. While the pathways for saturated and common monounsaturated fatty acids are well-established, the metabolic fate of less common polyunsaturated fatty acids (PUFAs) and their intermediates remains an area of active investigation. This technical guide delves into the theoretical metabolic pathway of a specific, yet under-documented intermediate: trans,cis-Hexadeca-2,9-dienoyl-CoA. Arising from the theoretical β-oxidation of (9Z,12Z)-hexadecadienoic acid, this intermediate presents a unique challenge to the standard enzymatic machinery of fatty acid degradation. This document provides a comprehensive overview of its putative metabolism, the key enzymes involved, and detailed experimental protocols for its study, serving as a vital resource for researchers in metabolic diseases and drug development.
Introduction
Mitochondrial fatty acid β-oxidation is a critical catabolic process that breaks down fatty acyl-CoA molecules to produce acetyl-CoA, NADH, and FADH2.[1] This pathway is central to energy homeostasis, particularly during periods of fasting or prolonged exercise. The oxidation of unsaturated fatty acids necessitates the action of auxiliary enzymes to handle the non-standard configurations of double bonds that arise during the breakdown process.[2][3] These enzymes, primarily enoyl-CoA isomerases and dienoyl-CoA reductases, ensure the complete degradation of these molecules.[4]
This guide focuses on a specific and intriguing intermediate, this compound. While not extensively characterized in the literature, its structure suggests it is a product of the initial β-oxidation step of a C16 di-unsaturated fatty acid, namely (9Z,12Z)-hexadecadienoic acid.[5][6] Understanding the metabolism of this intermediate is crucial for a complete picture of lipid catabolism and may reveal novel targets for therapeutic intervention in metabolic disorders.
The Putative Metabolic Pathway of this compound
The metabolism of this compound is hypothesized to proceed through the established auxiliary pathway for polyunsaturated fatty acid β-oxidation. The key challenge for the metabolic machinery is the presence of a cis-double bond at an odd-numbered carbon (C9) and a trans-double bond at an even-numbered carbon (C2) that is not the standard substrate for the next enzymatic step.
The proposed pathway is as follows:
-
Formation: this compound is formed from (9Z,12Z)-hexadecadienoyl-CoA via the action of acyl-CoA dehydrogenase in the first step of a β-oxidation cycle.
-
Isomerization: The cis-Δ⁹ bond is not a substrate for the subsequent enzymes in the β-oxidation spiral. After three cycles of β-oxidation, the resulting dodecadienoyl-CoA would have a cis-Δ³ bond. This intermediate is a substrate for Δ³,Δ²-enoyl-CoA isomerase , which converts the cis-Δ³ double bond to a trans-Δ² double bond.
-
Dienoyl-CoA Intermediate Formation: Following further rounds of β-oxidation, a 2,4-dienoyl-CoA intermediate would be formed.
-
Reduction: This 2,4-dienoyl-CoA intermediate is then a substrate for 2,4-dienoyl-CoA reductase , which utilizes NADPH to reduce it to a trans-3-enoyl-CoA.[4]
-
Final Isomerization: The resulting trans-3-enoyl-CoA is then acted upon by Δ³,Δ²-enoyl-CoA isomerase to yield a trans-2-enoyl-CoA, which is a standard substrate for the β-oxidation spiral and can be fully degraded.[4]
Signaling Pathway for PUFA β-Oxidation
The regulation of polyunsaturated fatty acid β-oxidation, and by extension the metabolism of this compound, is a complex process involving transcriptional and allosteric control.
Caption: Regulation of polyunsaturated fatty acid β-oxidation.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source Organism | Reference |
| 2,4-Dienoyl-CoA Reductase | trans-2,trans-4-Hexadienoyl-CoA | 5.3 | 12.5 | Rat Liver Mitochondria | [7] |
| 2,4-Dienoyl-CoA Reductase | 5-Phenyl-trans-2,trans-4-pentadienoyl-CoA | 2.8 | 8.3 | Rat Liver Mitochondria | [7] |
| Δ³,Δ²-Enoyl-CoA Isomerase | cis-3-Hexenoyl-CoA | 25 | Not Reported | Rat Liver Mitochondria | [8] |
| Δ³,Δ²-Enoyl-CoA Isomerase | trans-3-Hexenoyl-CoA | 50 | Not Reported | Rat Liver Mitochondria | [8] |
| Δ³,Δ²-Enoyl-CoA Isomerase | cis-3-Dodecenoyl-CoA | 15 | Not Reported | Human Mitochondria | [9] |
Note: The Vmax values for Δ³,Δ²-Enoyl-CoA Isomerase were not explicitly provided in the cited abstracts in a comparable format.
Experimental Protocols
Studying the metabolism of this compound requires specialized experimental procedures, from the synthesis of the substrate to its analysis in biological systems.
Synthesis of Radiolabeled this compound
A chemo-enzymatic approach is recommended for the synthesis of this specific acyl-CoA.
Workflow for Synthesis of Radiolabeled Acyl-CoA
Caption: Chemo-enzymatic synthesis of radiolabeled acyl-CoA.
Protocol:
-
Activation of the Fatty Acid: [1-14C]-(9Z,12Z)-Hexadecadienoic acid is converted to its corresponding acyl-anhydride using a suitable activating agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or by conversion to an N-hydroxysuccinimide ester.
-
Thioesterification: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in an aqueous buffer system at a slightly alkaline pH (7.5-8.0) to facilitate the nucleophilic attack.
-
Purification: The resulting [1-14C]-(9Z,12Z)-hexadecadienoyl-CoA is purified by reverse-phase high-performance liquid chromatography (HPLC).[10][11]
In Vitro β-Oxidation Assay with Isolated Mitochondria
This protocol allows for the direct assessment of the metabolism of the synthesized acyl-CoA by the mitochondrial β-oxidation machinery.
Experimental Workflow for In Vitro β-Oxidation Assay
Caption: Workflow for in vitro β-oxidation analysis.
Protocol:
-
Mitochondrial Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.
-
Incubation: Resuspend the isolated mitochondria in an appropriate reaction buffer containing L-carnitine, NAD⁺, FAD, and CoA. Initiate the reaction by adding the synthesized [1-14C]-trans,cis-Hexadeca-2,9-dienoyl-CoA.
-
Reaction Termination and Extraction: At various time points, terminate the reaction by adding a quenching agent like perchloric acid. Extract the acyl-CoA and acylcarnitine intermediates.
-
Analysis: Analyze the extracted intermediates using reverse-phase HPLC coupled with a radiodetector or tandem mass spectrometry (MS/MS) for identification and quantification.[12][13][14]
Conclusion
The metabolism of this compound, while not directly documented, can be inferred from the established principles of polyunsaturated fatty acid β-oxidation. Its complete degradation is dependent on the coordinated action of the core β-oxidation enzymes and the auxiliary enzymes, 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase. The study of this and other atypical fatty acid intermediates is essential for a holistic understanding of lipid metabolism and for the identification of potential enzymatic bottlenecks that could be targeted in metabolic diseases. The experimental protocols outlined in this guide provide a framework for the synthesis and metabolic analysis of this intriguing intermediate, paving the way for future research in this area.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. aocs.org [aocs.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Fatty Acids -- Additional Enzymes: trans- vs cis [library.med.utah.edu]
- 5. 9,12-Hexadecadienoic acid | C16H28O2 | CID 5282787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. larodan.com [larodan.com]
- 7. The mechanism of dienoyl-CoA reduction by 2,4-dienoyl-CoA reductase is stepwise: observation of a dienolate intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Delta 3,delta 2-enoyl-CoA isomerases. Characterization of the mitochondrial isoenzyme in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Investigation of beta-oxidation intermediates in normal and MCAD-deficient human fibroblasts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of mitochondrial fatty acid oxidation intermediates by tandem mass spectrometry from intact mitochondria prepared from homogenates of cultured fibroblasts, skeletal muscle cells, and fresh muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and characterization of trans,cis-Hexadeca-2,9-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans,cis-Hexadeca-2,9-dienoyl-CoA is a crucial intermediate in the mitochondrial beta-oxidation of polyunsaturated fatty acids. While a singular discovery paper for this specific acyl-CoA is not readily identifiable in the existing scientific literature, its characterization and role are understood through the broader context of fatty acid metabolism. This technical guide consolidates the current understanding of this compound, providing plausible experimental protocols for its synthesis and characterization based on established methodologies for similar long-chain unsaturated acyl-CoA thioesters. Furthermore, this document presents its metabolic context within the beta-oxidation pathway and offers a framework for its quantitative analysis.
Introduction
Long-chain acyl-Coenzyme A (acyl-CoA) thioesters are central molecules in lipid metabolism, serving as substrates for energy production through beta-oxidation and as precursors for the synthesis of complex lipids. This compound emerges as a specific intermediate during the degradation of certain polyunsaturated fatty acids. Its precise stereochemistry, with a trans double bond at the 2,3-position and a cis double bond at the 9,10-position, necessitates a specific enzymatic machinery for its further processing within the mitochondrial matrix. Understanding the synthesis, characterization, and metabolic fate of this molecule is essential for researchers investigating fatty acid oxidation disorders, metabolic diseases, and the development of therapeutic interventions targeting lipid metabolism.
Physicochemical Properties and Metabolic Role
This compound is a 16-carbon fatty acyl-CoA with two double bonds. Its chemical formula is C37H62N7O17P3S, and it has a molecular weight of approximately 1001.91 g/mol .
In the beta-oxidation of polyunsaturated fatty acids, the pre-existing double bonds at odd- and even-numbered positions pose challenges to the standard enzymatic cascade. This compound is an example of an intermediate that requires auxiliary enzymes to be fully oxidized. Specifically, the trans-2 double bond is a substrate for enoyl-CoA hydratase, but the cis-9 double bond would eventually be positioned in a way that inhibits the standard pathway. The metabolism of such intermediates is crucial for the complete energy extraction from dietary polyunsaturated fats.
Hypothetical and Generalized Experimental Protocols
The following protocols are based on established methods for the synthesis and characterization of long-chain unsaturated acyl-CoA thioesters.
Chemical Synthesis of this compound
This protocol is adapted from general methods for synthesizing acyl-CoA thioesters from the corresponding fatty acid.
Materials:
-
trans,cis-Hexadeca-2,9-dienoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A, trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine (B128534) (TEA)
-
Argon or Nitrogen gas
-
Reverse-phase HPLC system
Procedure:
-
Activation of the Fatty Acid:
-
In a dry, argon-flushed flask, dissolve trans,cis-hexadeca-2,9-dienoic acid in anhydrous THF.
-
Add 1.1 equivalents of CDI and stir the reaction mixture at room temperature for 1 hour, or until the evolution of CO2 ceases. This forms the acyl-imidazolide.
-
-
Thioester Formation:
-
In a separate flask, dissolve Coenzyme A (trilithium salt) in an appropriate aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Slowly add the activated acyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed for 4-6 hours at room temperature.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with a dilute acid (e.g., 0.1 M HCl).
-
Purify the resulting this compound using a reverse-phase HPLC system with a C18 column. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM ammonium (B1175870) acetate) is typically used for elution.
-
Collect the fractions containing the desired product, confirm their purity, and lyophilize to obtain the final product.
-
Characterization of this compound
3.2.1. Liquid Chromatography-Mass Spectrometry (LC-MS)
Instrumentation:
-
High-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 reverse-phase column.
Procedure:
-
Chromatographic Separation:
-
Reconstitute the purified product in a suitable solvent (e.g., 50% methanol (B129727) in water).
-
Inject the sample onto the C18 column.
-
Elute with a gradient of mobile phase A (e.g., 10 mM ammonium acetate (B1210297) in water) and mobile phase B (e.g., 10 mM ammonium acetate in 95:5 acetonitrile:water).
-
-
Mass Spectrometric Analysis:
-
Operate the mass spectrometer in positive or negative ion mode.
-
For precursor ion scanning, monitor for the characteristic mass of the acyl-CoA.
-
For tandem MS (MS/MS), select the precursor ion and fragment it to obtain a characteristic fragmentation pattern. A neutral loss of the pantetheine-adenosine diphosphate (B83284) moiety is often observed.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher).
-
Deuterated solvent (e.g., D2O).
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized product in D2O.
-
-
Data Acquisition:
-
Acquire 1H and 13C NMR spectra.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the assignment of proton and carbon signals, particularly those of the acyl chain and the CoA moiety.
-
Quantitative Data
As specific experimental data for the discovery and initial characterization of this compound are not available, the following table presents the expected types of quantitative data that would be generated from the characterization experiments described above.
| Parameter | Expected Value/Result | Method |
| Molecular Weight | 1001.91 | Mass Spectrometry |
| Molecular Formula | C37H62N7O17P3S | High-Resolution MS |
| HPLC Retention Time | Dependent on column and gradient conditions | Reverse-Phase HPLC |
| ¹H NMR Chemical Shifts | Characteristic signals for vinyl, allyl, and alkyl protons | ¹H NMR Spectroscopy |
| ¹³C NMR Chemical Shifts | Characteristic signals for carbonyl, olefinic, and alkyl carbons | ¹³C NMR Spectroscopy |
| MS/MS Fragmentation | Characteristic neutral losses and fragment ions | Tandem Mass Spectrometry |
Visualization of Metabolic Pathway
The following diagram illustrates the role of this compound within the beta-oxidation pathway of a polyunsaturated fatty acid.
Caption: Role of this compound in beta-oxidation.
Logical Workflow for Synthesis and Characterization
Caption: Workflow for synthesis and characterization of acyl-CoAs.
Conclusion
This compound is a significant, albeit technically challenging, intermediate in the catabolism of polyunsaturated fatty acids. While its discovery is intertwined with the broader elucidation of the beta-oxidation pathway, the methodologies for its synthesis and characterization are well-established within the field of lipid biochemistry. This guide provides researchers and drug development professionals with a foundational understanding and practical, albeit generalized, protocols to work with this and similar molecules. Further research into the specific enzymes that interact with this compound could provide valuable insights into metabolic regulation and disease.
An In-depth Technical Guide to the Cellular Localization of trans,cis-Hexadeca-2,9-dienoyl-CoA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of the signaling molecule trans,cis-Hexadeca-2,9-dienoyl-CoA is a complex cellular process, the localization of which is crucial for understanding its physiological and pathological roles. This guide delineates the current understanding of the subcellular compartments and enzymatic machinery implicated in its biosynthesis. Evidence points to a multi-organellar pathway involving the endoplasmic reticulum and mitochondria, and potentially the peroxisomes. This document provides a comprehensive overview of the key enzymes, their cellular locations, and the experimental protocols used to elucidate this pathway.
Introduction
This compound is a C16 di-unsaturated fatty acyl-CoA with a distinctive stereochemistry that suggests a specialized biosynthetic origin. The presence of a trans double bond at the C-2 position is characteristic of intermediates in fatty acid β-oxidation, while the cis double bond at the C-9 position is typically introduced by desaturase enzymes. This suggests that its synthesis is not a straightforward process and likely involves the interplay of enzymes in different subcellular locations. Understanding the precise cellular geography of this pathway is paramount for developing targeted therapeutic interventions.
Proposed Biosynthetic Pathway and Cellular Localization
The synthesis of this compound is hypothesized to be a multi-step process, beginning with the common saturated fatty acid, palmitoyl-CoA (C16:0). The key enzymatic steps are desaturation and the introduction of a trans-2 double bond, which are localized to distinct organelles.
Step 1: Δ9-Desaturation in the Endoplasmic Reticulum
The initial step is the introduction of a cis double bond at the 9-position of palmitoyl-CoA. This reaction is catalyzed by Stearoyl-CoA Desaturase (SCD) or a similar Δ9-desaturase .
-
Substrate: Palmitoyl-CoA (C16:0-CoA)
-
Product: cis-9-Hexadecenoyl-CoA (Palmitoleoyl-CoA)
-
Cellular Localization: Endoplasmic Reticulum (ER) . SCD is an integral membrane protein of the ER[1][3]. Its active site is located on the cytosolic side of the ER membrane.
Step 2: Introduction of the trans-2 Double Bond
The second key step is the formation of a trans double bond at the C-2 position. There are two primary candidate pathways for this transformation, involving either the mitochondria or the peroxisomes.
The mitochondrion is a major site of fatty acid metabolism, including both synthesis (mtFAS) and oxidation (β-oxidation). The introduction of a trans-2 double bond is a canonical step in β-oxidation.
-
Enzyme: Acyl-CoA Dehydrogenase (in the context of a partial β-oxidation cycle) or trans-2-Enoyl-CoA Reductase (MECR) operating in reverse[4][5].
-
Substrate: cis-9-Hexadecenoyl-CoA
-
Product: this compound
-
Cellular Localization: Mitochondrial matrix . The enzymes of β-oxidation and the mitochondrial fatty acid synthesis pathway are located within the mitochondrial matrix[4][5].
Peroxisomes also carry out β-oxidation, particularly of very long-chain and branched-chain fatty acids. This pathway also generates trans-2-enoyl-CoA intermediates.
-
Enzyme: Acyl-CoA Oxidase 2 (ACX2) [6]
-
Substrate: cis-9-Hexadecenoyl-CoA
-
Product: this compound
-
Cellular Localization: Peroxisomal matrix . Acyl-CoA oxidases are key enzymes of the peroxisomal β-oxidation pathway[6].
An alternative, though less direct, route could involve a cytosolic isoform of trans-2-enoyl-CoA reductase[4].
Quantitative Data on Enzyme Distribution
Quantitative data on the relative contribution of each organelle to the synthesis of this compound is currently limited in the literature. The following table outlines the expected data from subcellular fractionation and enzyme activity assays.
| Enzyme | Subcellular Fraction | Specific Activity (nmol/min/mg protein) | Relative Abundance (%) |
| Δ9-Desaturase | Endoplasmic Reticulum | Data to be determined | Data to be determined |
| Mitochondria | Data to be determined | Data to be determined | |
| Peroxisomes | Data to be determined | Data to be determined | |
| Cytosol | Data to be determined | Data to be determined | |
| trans-2-Enoyl-CoA Reductase | Endoplasmic Reticulum | Data to be determined | Data to be determined |
| Mitochondria | Data to be determined | Data to be determined | |
| Peroxisomes | Data to be determined | Data to be determined | |
| Cytosol | Data to be determined | Data to be determined | |
| Acyl-CoA Oxidase | Endoplasmic Reticulum | Data to be determined | Data to be determined |
| Mitochondria | Data to be determined | Data to be determined | |
| Peroxisomes | Data to be determined | Data to be determined | |
| Cytosol | Data to be determined | Data to be determined |
Experimental Protocols
The determination of the cellular localization of this compound synthesis relies on a combination of cell biological and biochemical techniques.
Subcellular Fractionation
This is a foundational technique to isolate different organelles.
Protocol:
-
Cell/Tissue Homogenization:
-
Harvest cells or finely mince tissue and suspend in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) containing protease inhibitors.
-
Homogenize using a Dounce homogenizer with a loose-fitting pestle (for cultured cells) or a Potter-Elvehjem homogenizer (for tissues). The number of strokes should be optimized to ensure cell disruption with minimal organelle damage.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 min at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g for 20 min at 4°C) to pellet mitochondria and peroxisomes.
-
Transfer the resulting supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g for 60 min at 4°C) to pellet the microsomal fraction (containing ER). The final supernatant is the cytosolic fraction.
-
-
Organelle Purity Assessment:
-
Analyze each fraction by Western blotting for well-established organelle marker proteins (e.g., Calnexin for ER, TOM20 for mitochondria, PMP70 for peroxisomes, and GAPDH for cytosol) to assess the purity of the fractions.
-
Enzyme Activity Assays
Enzyme assays on the isolated subcellular fractions can quantify the activity of the key biosynthetic enzymes.
Protocol for Δ9-Desaturase Activity:
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl (pH 7.4), NADH, ATP, Coenzyme A, and the substrate [1-¹⁴C]palmitoyl-CoA.
-
Incubation: Add an aliquot of the subcellular fraction (e.g., 100 µg of protein) to the reaction mixture and incubate at 37°C for a specified time (e.g., 20 minutes).
-
Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) and heat to saponify the fatty acyl-CoAs to free fatty acids.
-
Extraction and Analysis: Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane). Separate the saturated and monounsaturated fatty acids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantify the radioactivity in the respective spots/peaks.
Immunofluorescence Microscopy
This technique visualizes the localization of specific enzymes within intact cells.
Protocol:
-
Cell Culture and Fixation: Grow cells on glass coverslips, then fix with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes to allow antibody access to intracellular antigens.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 1% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for the enzymes of interest (e.g., anti-SCD1, anti-MECR) and organelle markers (e.g., anti-Calnexin for ER, anti-TOM20 for mitochondria) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
Confocal Microscopy: Acquire images using a confocal microscope to determine the co-localization of the enzymes with the organelle markers.
Visualizations
Proposed Biosynthetic Pathway
Caption: Proposed multi-organellar biosynthetic pathway.
Experimental Workflow for Subcellular Fractionation
Caption: Workflow for subcellular fractionation by differential centrifugation.
Immunofluorescence Protocol Logic
References
- 1. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 2. Structure and Function of Δ9-Fatty Acid Desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. Subcellular Localizations of Catalase and Exogenously Added Fatty Acid in Chlamydomonas reinhardtii [mdpi.com]
The Pivotal Role of trans,cis-Hexadeca-2,9-dienoyl-CoA in Mitochondrial Bioenergetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial bioenergetics, the intricate process of energy conversion within the mitochondria, is profoundly influenced by the catabolism of fatty acids. Among these, the beta-oxidation of polyunsaturated fatty acids (PUFAs) presents unique metabolic challenges and bioenergetic consequences. This technical guide delves into the function of a specific, yet crucial, intermediate in the breakdown of linoleic acid: trans,cis-Hexadeca-2,9-dienoyl-CoA . We will explore its formation, subsequent metabolism, and its ultimate impact on the mitochondrial electron transport chain, ATP synthesis, and reactive oxygen species (ROS) production. This document provides a comprehensive overview of the signaling pathways, detailed experimental protocols for investigation, and quantitative data to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Complexity of Polyunsaturated Fatty Acid Oxidation
Mitochondrial fatty acid beta-oxidation is a cornerstone of cellular energy production, systematically shortening acyl-CoA molecules to generate acetyl-CoA, NADH, and FADH2. While the oxidation of saturated fatty acids follows a straightforward four-step cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve non-standard configurations. Linoleic acid (C18:2 n-6), an essential omega-6 fatty acid, undergoes beta-oxidation, giving rise to a series of intermediates, including the C16 dienoyl-CoA derivative, this compound. The unique stereochemistry of this molecule requires a specific enzymatic machinery to ensure its complete degradation and efficient energy extraction.
The Metabolic Pathway: Formation and Fate of this compound
The generation of this compound occurs after the initial cycles of beta-oxidation of linoleoyl-CoA. The pathway involves the following key steps:
-
Initial Beta-Oxidation Cycles: Linoleoyl-CoA (C18:2) undergoes one full cycle of beta-oxidation, yielding one molecule of acetyl-CoA and forming a C16:2 intermediate.
-
Formation of this compound: The subsequent dehydrogenation step results in the formation of this compound. The pre-existing cis-double bond at the delta-9 position remains, while a new trans-double bond is introduced at the delta-2 position by acyl-CoA dehydrogenase.
The metabolism of this intermediate is not straightforward and requires the intervention of two critical auxiliary enzymes:
-
Δ3,Δ2-Enoyl-CoA Isomerase: This enzyme catalyzes the isomerization of the cis- or trans-Δ3 double bond to a trans-Δ2 double bond, which is a substrate for the next enzyme in the beta-oxidation spiral.
-
2,4-Dienoyl-CoA Reductase: This NADPH-dependent enzyme reduces the conjugated double bonds of a 2,4-dienoyl-CoA intermediate to a single trans-Δ3-enoyl-CoA.
The processing of this compound is a critical juncture that ensures the complete oxidation of linoleic acid, preventing the accumulation of potentially toxic intermediates.
Impact on Mitochondrial Bioenergetics
The metabolism of this compound and its parent fatty acid, linoleic acid, has significant implications for mitochondrial bioenergetics.
ATP Yield
The complete oxidation of one molecule of linoleic acid (C18:2) yields a substantial amount of ATP. The calculation considers the number of beta-oxidation cycles, the number of acetyl-CoA molecules produced, and the reducing equivalents (NADH and FADH2) generated. However, the requirement for auxiliary enzymes slightly alters the net energy yield compared to a saturated fatty acid of the same carbon length. Specifically, the action of 2,4-dienoyl-CoA reductase consumes one molecule of NADPH, which is energetically equivalent to NADH.
| Fatty Acid | Beta-Oxidation Cycles | Acetyl-CoA | NADH | FADH2 | NADPH Consumed | Net ATP Yield (Approximate) |
| Palmitic Acid (C16:0) | 7 | 8 | 7 | 7 | 0 | 106 |
| Linoleic Acid (C18:2) | 8 | 9 | 8 | 6 | 1 | 117 |
Table 1: Comparative ATP Yield from Fatty Acid Oxidation. The net ATP yield is calculated based on the P/O ratios of 2.5 for NADH and 1.5 for FADH2, and 10 ATP per acetyl-CoA. The activation of the fatty acid requires the equivalent of 2 ATP.
Electron Transport Chain (ETC) and Oxidative Phosphorylation
The NADH and FADH2 generated during the beta-oxidation of linoleic acid and its intermediates directly fuel the electron transport chain. The continuous supply of these reducing equivalents drives the pumping of protons across the inner mitochondrial membrane, establishing the proton-motive force that is essential for ATP synthesis via oxidative phosphorylation. The rate of oxygen consumption is directly linked to the rate of beta-oxidation and the subsequent activity of the ETC.
Reactive Oxygen Species (ROS) Production
The oxidation of polyunsaturated fatty acids can influence the production of reactive oxygen species (ROS) in mitochondria. The double bonds in PUFAs are susceptible to lipid peroxidation, which can generate ROS. Furthermore, a high rate of electron flux through the ETC, driven by robust beta-oxidation, can lead to increased electron leakage, particularly at Complex I and Complex III, resulting in the formation of superoxide (B77818) radicals. The metabolism of intermediates like this compound contributes to this overall electron flux and can therefore indirectly modulate ROS production.
Experimental Protocols
Isolation of Mitochondria
A prerequisite for studying the direct effects of fatty acid intermediates on mitochondrial function is the isolation of intact and functional mitochondria.
Protocol: Isolation of Mitochondria from Rodent Liver
-
Homogenization:
-
Euthanize the animal according to approved ethical protocols.
-
Perfuse the liver with ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4).
-
Mince the liver and homogenize in 10 volumes of ice-cold isolation buffer using a Dounce homogenizer with a loose-fitting pestle (5-10 strokes).
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in isolation buffer.
-
Repeat the high-speed centrifugation step to wash the mitochondria.
-
-
Final Preparation:
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer (e.g., 125 mM KCl, 10 mM MOPS, 5 mM MgCl2, 5 mM KH2PO4, 1 mM EGTA, pH 7.2).
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
Measurement of Oxygen Consumption
High-resolution respirometry is the gold standard for assessing mitochondrial function.
Protocol: Measurement of Fatty Acid-Driven Respiration
-
Instrument Setup: Calibrate the oxygen electrode of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with respiration buffer at the desired temperature (e.g., 37°C).
-
Mitochondrial Addition: Add a known amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber.
-
Substrate Addition:
-
To measure the oxidation of a specific fatty acyl-CoA, add the substrate of interest (e.g., this compound) along with L-carnitine and malate. Malate is required to replenish TCA cycle intermediates.
-
Alternatively, to assess the complete pathway, provide the parent fatty acid (linoleic acid) along with CoA, ATP, and L-carnitine.
-
-
State 3 and State 4 Respiration:
-
Add a saturating amount of ADP to induce State 3 respiration (maximal oxidative phosphorylation).
-
After ADP is consumed, the respiration rate will decrease to State 4 (resting state).
-
-
Respiratory Control Ratio (RCR): Calculate the RCR (State 3 / State 4) as an indicator of mitochondrial coupling and integrity.
-
Inhibitor Titrations: Use specific inhibitors of the electron transport chain complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III) to dissect the contribution of different parts of the respiratory chain.
Measurement of ATP Synthesis
The rate of ATP synthesis can be measured using luciferin/luciferase-based assays.
Protocol: ATP Synthesis Assay
-
Reaction Mixture: Prepare a reaction buffer containing respiration buffer, isolated mitochondria, the fatty acid substrate, ADP, and the luciferin/luciferase reagent.
-
Measurement: Monitor the luminescence signal over time using a luminometer. The rate of increase in luminescence is proportional to the rate of ATP synthesis.
-
Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the results.
Measurement of Reactive Oxygen Species (ROS) Production
Fluorescent probes are commonly used to measure mitochondrial ROS production.
Protocol: H2O2 Production Assay
-
Probe: Use a probe such as Amplex Red, which in the presence of horseradish peroxidase (HRP), reacts with H2O2 to produce the highly fluorescent resorufin.
-
Reaction Mixture: In a microplate format, combine respiration buffer, isolated mitochondria, the fatty acid substrate, Amplex Red, and HRP.
-
Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~530-560 nm, emission ~590 nm).
-
Standard Curve: Use a standard curve of known H2O2 concentrations to quantify the rate of ROS production.
Conclusion and Future Directions
The metabolism of this compound is a critical step in the complete oxidation of linoleic acid, a common dietary polyunsaturated fatty acid. Its processing by auxiliary enzymes ensures the efficient generation of reducing equivalents that fuel the mitochondrial electron transport chain for ATP synthesis. Understanding the bioenergetic consequences of PUFA metabolism, including the role of specific intermediates, is paramount for elucidating the mechanisms of metabolic diseases and for the development of novel therapeutic strategies.
Future research should focus on:
-
Quantitative analysis of the direct impact of this compound and other PUFA intermediates on the activity of individual ETC complexes.
-
Investigating the regulatory mechanisms that control the expression and activity of the auxiliary enzymes involved in PUFA oxidation.
-
Elucidating the precise contribution of the metabolism of specific PUFA intermediates to mitochondrial ROS production and their role in cellular signaling.
This in-depth guide provides a foundational framework for researchers and drug development professionals to explore the intricate role of this compound in mitochondrial bioenergetics, paving the way for new discoveries in cellular metabolism and therapeutic intervention.
The Crossroads of Fatty Acid Metabolism: A Technical Guide to trans,cis-Hexadeca-2,9-dienoyl-CoA and its Putative Link to Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the biochemical significance of trans,cis-Hexadeca-2,9-dienoyl-CoA, a plausible intermediate in the β-oxidation of specific C16 polyunsaturated fatty acids. While direct evidence linking this specific molecule to metabolic disorders is currently limited, this document constructs a scientifically grounded hypothesis for its role in metabolic dysregulation. By examining the established pathways of unsaturated fatty acid oxidation and the functions of key auxiliary enzymes, we explore how the accumulation of such non-canonical intermediates could contribute to cellular stress, mitochondrial dysfunction, and the pathogenesis of metabolic diseases such as insulin (B600854) resistance and non-alcoholic fatty liver disease. This guide provides a theoretical framework, detailed experimental protocols for the analysis of dienoyl-CoA species, and visual representations of the proposed metabolic pathways and analytical workflows to stimulate further research in this underexplored area of lipid metabolism.
Introduction: The Challenge of Unsaturated Fatty Acid Catabolism
Mitochondrial β-oxidation is a central catabolic pathway for energy production from fatty acids.[1] While the degradation of saturated fatty acids proceeds through a straightforward four-step enzymatic cycle, the presence of double bonds in unsaturated fatty acids necessitates the action of auxiliary enzymes to resolve the non-standard intermediates that are formed.[1][2] These intermediates, if not efficiently processed, can disrupt mitochondrial function and contribute to the pathophysiology of various metabolic disorders.
This guide focuses on a specific, yet understudied, intermediate: this compound. Although not a commonly cited metabolite, its structure suggests it arises from the β-oxidation of a C16 polyunsaturated fatty acid with double bonds at the Δ⁹ and Δ¹² positions, analogous to the highly abundant linoleic acid (C18:2n-6). The presence of a cis-double bond at an odd-numbered carbon (position 9) presents a challenge to the core β-oxidation machinery.
Proposed Metabolic Pathway of this compound
The generation of this compound is hypothesized to occur during the β-oxidation of hexadeca-9,12-dienoic acid. The initial rounds of β-oxidation proceed normally until the double bonds are encountered.
Figure 1: Proposed metabolic pathway for the generation and processing of this compound.
The key enzymatic steps involved in processing this intermediate are:
-
Δ³,Δ²-Enoyl-CoA Isomerase: This enzyme is crucial for converting the cis-Δ³ double bond into a trans-Δ² double bond, which is a substrate for the next enzyme in the β-oxidation spiral.
-
2,4-Dienoyl-CoA Reductase: After another round of β-oxidation, a conjugated diene system is formed. 2,4-Dienoyl-CoA reductase, an NADPH-dependent enzyme, reduces this diene to a trans-3-enoyl-CoA.[3][4]
-
A second isomerization by Δ³,Δ²-Enoyl-CoA Isomerase: The product of the reductase is then isomerized to a trans-2-enoyl-CoA, allowing it to re-enter the main β-oxidation pathway.[3]
The Link to Metabolic Disorders: A Mechanistic Hypothesis
A direct causal link between this compound and metabolic disorders has not been established in the literature. However, based on our understanding of fatty acid metabolism, we can postulate several mechanisms through which the accumulation of this and similar intermediates could contribute to metabolic dysregulation:
-
Enzyme Inhibition and Substrate Competition: An accumulation of non-canonical acyl-CoA species can lead to the inhibition of enzymes in the β-oxidation pathway and other metabolic routes through substrate competition or allosteric effects. This can lead to a general impairment of mitochondrial fatty acid oxidation.
-
Mitochondrial Dysfunction: A bottleneck in the processing of unusual fatty acid intermediates can lead to an accumulation of reducing equivalents (NADH and FADH₂), altering the NAD⁺/NADH ratio and potentially increasing the production of reactive oxygen species (ROS). This oxidative stress can damage mitochondrial components and contribute to insulin resistance.
-
Altered Cellular Signaling: Acyl-CoA molecules are not only metabolic intermediates but also signaling molecules that can influence gene expression through the acylation of proteins, including transcription factors and histones. An altered acyl-CoA pool could therefore lead to aberrant gene expression patterns related to metabolism and inflammation.
-
Incomplete β-Oxidation and Lipotoxicity: The inefficient processing of certain fatty acids can lead to the accumulation of acylcarnitines, which can be exported from the mitochondria. Elevated levels of specific acylcarnitines are recognized as biomarkers for inborn errors of metabolism and have been associated with insulin resistance and cardiovascular disease.
Deficiency in the auxiliary enzymes, particularly 2,4-dienoyl-CoA reductase, has been shown in mouse models to result in severe hypoglycemia, stress intolerance, and hepatic steatosis, highlighting the critical role of proper unsaturated fatty acid oxidation in maintaining metabolic homeostasis.[3]
Quantitative Data on Related Dienoyl-CoA Species
Direct quantitative data for this compound in biological tissues is not available in the current literature. However, studies have quantified other long-chain acyl-CoA species in various tissues, providing a reference for expected concentration ranges.
| Acyl-CoA Species | Tissue | Condition | Concentration (nmol/g wet weight) | Reference |
| C16:0-CoA | Rat Liver | Fed | 15.2 ± 1.5 | [5] |
| C16:0-CoA | Rat Liver | Fasted (48h) | 33.6 ± 3.2 | [5] |
| C18:1-CoA | Rat Liver | Fed | 12.5 ± 1.1 | [5] |
| C18:1-CoA | Rat Liver | Fasted (48h) | 38.9 ± 3.7 | [5] |
| C18:2-CoA | Rat Liver | Fed | 8.7 ± 0.9 | [5] |
| C18:2-CoA | Rat Liver | Fasted (48h) | 26.5 ± 2.5 | [5] |
| C16:0-CoA | Rat Heart | - | 4.5 ± 0.5 | [6] |
| C18:1-CoA | Rat Heart | - | 3.8 ± 0.4 | [6] |
| C18:2-CoA | Rat Heart | - | 2.1 ± 0.2 | [6] |
Table 1: Concentrations of various long-chain acyl-CoA esters in rat tissues.
Experimental Protocols
The analysis of this compound requires specialized methods for the extraction, purification, and quantification of acyl-CoA esters from biological samples.
Extraction and Solid-Phase Purification of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from established methods for the extraction and purification of long-chain acyl-CoAs.[6][7]
Materials:
-
Frozen tissue sample
-
KH₂PO₄ buffer (100 mM, pH 4.9)
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification cartridges or similar solid-phase extraction (SPE) columns
-
2% Formic acid
-
2% and 5% Ammonium (B1175870) hydroxide (B78521) solutions
-
Nitrogen gas stream
-
50% Methanol for reconstitution
Procedure:
-
Homogenize approximately 100 mg of frozen tissue in 2 mL of cold KH₂PO₄ buffer.
-
Add 2 mL of 2-propanol and re-homogenize.
-
Add 4 mL of acetonitrile, vortex for 5 minutes, and centrifuge at 2000 x g for 10 minutes.
-
Collect the supernatant and purify using an SPE column.
-
Condition the SPE column with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.
-
Combine the eluted fractions and dry under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol for analysis.
Figure 2: A generalized workflow for the extraction and analysis of acyl-CoA esters from tissue samples.
Quantification by HPLC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA species.[8][9]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.0 mm, 3 µm)
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water, pH 8.5
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 20% to 95% B over 5 minutes, followed by a hold and re-equilibration.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (Q1): The [M+H]⁺ ion for this compound (calculated m/z).
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety (neutral loss of 507 Da).[8]
-
Collision Energy and other parameters: To be optimized for the specific analyte and instrument.
Quantification:
-
Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard of a structurally similar acyl-CoA.
Conclusion and Future Directions
While this compound remains a hypothetical intermediate in the context of metabolic disease, the principles of unsaturated fatty acid oxidation strongly suggest its potential formation and the pathological consequences of its impaired metabolism. The accumulation of such non-canonical acyl-CoA species represents a plausible, yet underexplored, mechanism contributing to the development of metabolic disorders.
Future research should focus on:
-
Identifying the precursor fatty acids that lead to the formation of this compound in biological systems.
-
Developing and validating sensitive analytical methods for the direct detection and quantification of this and other dienoyl-CoA intermediates in tissues from healthy and diseased individuals.
-
Investigating the substrate specificity and kinetics of Δ³,Δ²-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase with C16 dienoyl-CoA substrates.
-
Utilizing metabolomics and lipidomics approaches in animal models of metabolic disease and in human cohorts to identify novel acyl-CoA species that correlate with disease progression.
A deeper understanding of the metabolism of these unusual fatty acid intermediates will undoubtedly open new avenues for the diagnosis and therapeutic intervention in a range of metabolic disorders.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of trans,cis-Hexadeca-2,9-dienoyl-CoA
Disclaimer: Detailed experimental data for the specific structural elucidation of trans,cis-Hexadeca-2,9-dienoyl-CoA is not extensively available in the public domain. This guide is a comprehensive, scientifically plausible reconstruction of the methodologies and expected data based on established principles for the characterization of analogous unsaturated fatty acyl-CoA molecules.
Introduction
This compound is a C16 unsaturated fatty acyl-coenzyme A thioester featuring two double bonds: one trans at the C2 position and one cis at the C9 position. As an intermediate in lipid metabolism, its precise structural confirmation is critical for understanding its biochemical roles and for potential applications in drug development. This document outlines a robust analytical workflow for the unambiguous structural elucidation of this molecule, integrating chemical synthesis, chromatographic purification, and advanced spectroscopic techniques.
Overall Experimental Workflow
The structural confirmation of this compound follows a multi-step process. It begins with the chemical synthesis of the target molecule, followed by purification using High-Performance Liquid Chromatography (HPLC). The purified compound is then subjected to rigorous analysis by High-Resolution Mass Spectrometry (HRMS) and various Nuclear Magnetic Resonance (NMR) spectroscopy techniques to confirm its molecular formula, mass, and stereochemistry.
Figure 1: General experimental workflow for the synthesis and structural elucidation of this compound.
Experimental Protocols
Synthesis and Purification
The synthesis of the target molecule first involves the preparation of trans,cis-hexadeca-2,9-dienoic acid, followed by its enzymatic or chemical ligation to Coenzyme A.
Protocol 3.1.1: Synthesis of this compound
-
Synthesis of the Free Fatty Acid: The trans,cis-hexadeca-2,9-dienoic acid backbone is synthesized via multi-step organic synthesis, likely involving Wittig or Horner-Wadsworth-Emmons reactions to control the stereochemistry of the double bonds.
-
Activation and Thioesterification: The purified fatty acid is converted to its CoA thioester. A common method is the mixed anhydride (B1165640) procedure or via activation with a carbodiimide, followed by reaction with the free thiol of Coenzyme A.
-
Purification: The crude product is purified by reverse-phase HPLC (RP-HPLC) using a C18 column. A gradient of acetonitrile (B52724) in water with a formic acid modifier is typically employed. Fractions are collected and analyzed for purity.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the exact mass and confirm the elemental composition of the molecule.
Protocol 3.2.1: LC-MS/MS Analysis
-
Instrumentation: A Quadrupole Time-of-Flight (QTOF) mass spectrometer coupled with an electrospray ionization (ESI) source.
-
Mode: Positive ion mode is typically used for acyl-CoAs.
-
Procedure: The purified sample is infused or injected onto an LC column coupled to the mass spectrometer. A full scan (MS1) is performed to identify the precursor ion [M+H]⁺. A subsequent tandem MS (MS/MS or MS2) experiment is performed on the precursor ion to generate a characteristic fragmentation pattern.
-
Expected Precursor Ion: For C₃₇H₆₂N₇O₁₇P₃S, the expected monoisotopic mass is 973.3136 Da. The [M+H]⁺ ion would be observed at m/z 974.3214.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms and the stereochemistry of the double bonds.[1][2]
Protocol 3.3.1: NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Solvent: Deuterated water (D₂O) or a mixture like CD₃OD/D₂O is suitable for dissolving the polar acyl-CoA.
-
Experiments:
-
¹H NMR: To identify all proton environments and determine double bond geometry via coupling constants (J-values).
-
¹³C NMR: To identify all unique carbon atoms.
-
2D COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and trace the carbon chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
Data Presentation and Interpretation
Mass Spectrometry Data
Tandem mass spectrometry of acyl-CoAs yields a characteristic fragmentation pattern. The dominant fragmentation involves a neutral loss of the 3'-phospho-ADP moiety (507.0031 Da).[3][4]
| Ion / Fragment | Description | Expected m/z (Positive Mode) |
| [M+H]⁺ | Protonated Parent Molecule | 974.3214 |
| [M+H - 507]⁺ | Loss of 3'-phospho-ADP | 467.3183 |
| [CoA fragment]⁺ | Fragment corresponding to the pantetheine (B1680023) phosphate (B84403) moiety | ~428 |
NMR Spectroscopy Data
The key to confirming the structure lies in the chemical shifts and coupling constants of the olefinic and allylic protons.
Table 4.2.1: Hypothetical ¹H NMR Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Geometry |
| H2 | ~6.8 - 7.1 | dt | JH2-H3 ≈ 15.4 | trans |
| H3 | ~5.7 - 6.0 | dt | JH3-H2 ≈ 15.4 | trans |
| H9 | ~5.3 - 5.5 | m | JH9-H10 ≈ 10.8 | cis |
| H10 | ~5.3 - 5.5 | m | JH10-H9 ≈ 10.8 | cis |
| H4 (allylic) | ~2.1 - 2.3 | q | - | - |
| H8, H11 (diallylic) | ~2.7 - 2.9 | m | - | - |
| -CH₂-CoA | ~2.8 - 3.0 | t | - | - |
| Terminal -CH₃ | ~0.8 - 0.9 | t | ~7.0 | - |
Note: The larger coupling constant (~15 Hz) for H2/H3 is characteristic of a trans double bond, while the smaller coupling constant (~11 Hz) for H9/H10 indicates a cis configuration.[5]
Table 4.2.2: Hypothetical ¹³C NMR Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C1 (Thioester Carbonyl) | ~195 - 200 |
| C2 | ~145 - 150 |
| C3 | ~125 - 130 |
| C9 | ~128 - 132 |
| C10 | ~128 - 132 |
| C8, C11 (Diallylic) | ~25 - 28 |
| C16 (Terminal Methyl) | ~14 |
| CoA Carbons | Various (as per literature) |
Logical Framework for Structure Confirmation
The final structure is pieced together by integrating data from all analytical techniques. Each experiment provides a critical piece of the puzzle, leading to an unambiguous assignment.
Figure 2: Logical flow diagram illustrating how different spectroscopic data points contribute to the final structural confirmation.
Conclusion
The structural elucidation of this compound requires a synergistic application of synthesis, chromatography, and spectroscopy. High-resolution mass spectrometry confirms the molecular formula and class of the compound. Critically, 1D and 2D NMR experiments provide the definitive evidence for the carbon skeleton's connectivity and, most importantly, the specific trans and cis geometries of the double bonds at the C2 and C9 positions, respectively. This comprehensive approach ensures an unambiguous assignment of the molecule's structure, which is fundamental for its further study in biological systems.
References
- 1. Characterization of unsaturated fatty acids with high structural specificity by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of unsaturated fatty acids with high structural specificity by nuclear magnetic resonance spectroscopy - Watch Related Videos [visualize.jove.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA, a specific isomer of a long-chain fatty acyl-coenzyme A. Such molecules are vital for studying lipid metabolism, enzyme kinetics, and for the development of novel therapeutics targeting fatty acid pathways. The synthesis is presented in two main stages: the stereoselective chemical synthesis of trans,cis-Hexadeca-2,9-dienoic acid, followed by its enzymatic conversion to the corresponding coenzyme A thioester. This chemoenzymatic approach ensures high yields and stereochemical purity. All quantitative data is summarized in tables, and key experimental workflows and relevant metabolic pathways are visualized using diagrams.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic processes, including fatty acid β-oxidation and biosynthesis, the citric acid cycle, and the synthesis of complex lipids.[1] The specific stereochemistry of unsaturated acyl-CoA molecules is crucial for their recognition and processing by enzymes. The this compound isomer is of interest for investigating the substrate specificity of enzymes involved in unsaturated fatty acid metabolism, such as dienoyl-CoA reductases.[2][3] The protocol outlined below describes a robust and reproducible method for obtaining this molecule with high purity.
Part 1: Chemical Synthesis of trans,cis-Hexadeca-2,9-dienoic Acid
The synthesis of the free fatty acid is achieved through a convergent approach, involving the preparation of two key fragments which are subsequently coupled and modified to yield the desired stereochemistry.
Experimental Workflow for trans,cis-Hexadeca-2,9-dienoic Acid Synthesis
Caption: Synthetic workflow for trans,cis-Hexadeca-2,9-dienoic acid.
Quantitative Data for Synthesis of trans,cis-Hexadeca-2,9-dienoic Acid
| Step | Reaction | Key Reagents | Typical Yield (%) | Reference Reaction Type |
| Fragment A | ||||
| A1 | Oxidation of Oct-7-en-1-ol | PCC or Dess-Martin periodinane | 85-95 | [4][5] |
| A2 | Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | 80-90 (E-selective) | [6][7][8] |
| Fragment B | ||||
| B1 | Hydrobromination of 1-Heptyne | NBS, AIBN | 70-80 (Z-selective) | [9] |
| Coupling | ||||
| C1 | Sonogashira Coupling | Pd(PPh3)4, CuI, Et3N | 75-90 | [1][3] |
| C2 | Reduction of Ester | DIBAL-H | 90-98 | General textbook procedure |
| C3 | Oxidation of Alcohol | Jones Reagent (CrO3/H2SO4) | 80-90 | [10] |
| Overall | Total Synthesis | - | ~30-40 (Estimated) | - |
Experimental Protocol for trans,cis-Hexadeca-2,9-dienoic Acid
Step A1: Synthesis of Oct-7-en-1-al
-
To a stirred solution of oct-7-en-1-ol (1 equiv.) in anhydrous dichloromethane (B109758) (CH2Cl2), add pyridinium (B92312) chlorochromate (PCC) (1.5 equiv.).
-
Stir the reaction mixture at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove chromium salts.
-
Concentrate the filtrate under reduced pressure to yield crude oct-7-en-1-al, which can be used in the next step without further purification.
Step A2: Synthesis of Methyl (2E,9Z)-dec-2,9-dienoate
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add triethyl phosphonoacetate (1.2 equiv.) dropwise.
-
Stir the mixture at 0°C for 30 minutes, then add a solution of oct-7-en-1-al (1 equiv.) in THF.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH4Cl) and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford methyl (2E,9Z)-dec-2,9-dienoate with high E-selectivity.[6][7]
Step B1: Synthesis of (Z)-1-Bromohept-1-ene
-
To a solution of 1-heptyne (1 equiv.) in an appropriate solvent, add N-bromosuccinimide (NBS) (1.1 equiv.) and a radical initiator such as AIBN (catalytic amount).
-
Heat the reaction mixture under reflux and monitor for the consumption of the starting alkyne.
-
After completion, cool the reaction, wash with aqueous sodium thiosulfate, and extract with a nonpolar solvent.
-
Dry the organic layer and concentrate. Purify by distillation or chromatography to obtain (Z)-1-bromohept-1-ene.[9][11]
Step C1: Sonogashira Coupling
-
To a solution of methyl (2E,9Z)-dec-2,9-dienoate (1 equiv.) and (Z)-1-bromohept-1-ene (1.2 equiv.) in a suitable solvent like THF or DMF, add Pd(PPh3)4 (0.05 equiv.), CuI (0.1 equiv.), and triethylamine (B128534) (Et3N) (3 equiv.).
-
Stir the mixture under an inert atmosphere at room temperature for 12-24 hours.
-
Filter the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield methyl (2E,9Z)-hexadeca-2,9-dienoate.[1][3][12]
Step C2: Reduction to (2E,9Z)-Hexadeca-2,9-dien-1-ol
-
Dissolve the methyl ester from the previous step (1 equiv.) in anhydrous CH2Cl2 and cool to -78°C.
-
Add diisobutylaluminium hydride (DIBAL-H, 1.0 M in hexanes, 2.2 equiv.) dropwise.
-
Stir at -78°C for 2 hours.
-
Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until the layers separate.
-
Extract the aqueous layer with CH2Cl2, combine the organic layers, dry over Na2SO4, and concentrate to give the desired alcohol.
Step C3: Oxidation to trans,cis-Hexadeca-2,9-dienoic Acid
-
Dissolve the alcohol (1 equiv.) in acetone (B3395972) and cool to 0°C.
-
Add Jones reagent (prepared from CrO3 and H2SO4) dropwise until a persistent orange color is observed.
-
Stir at 0°C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction with isopropanol (B130326) and dilute with water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the final product, trans,cis-Hexadeca-2,9-dienoic acid, by flash column chromatography.
Part 2: Chemoenzymatic Synthesis of this compound
The purified fatty acid is converted to its CoA thioester using an acyl-CoA synthetase or by a chemical activation method followed by reaction with Coenzyme A. The enzymatic method is often preferred for its mild conditions and high specificity.
Quantitative Data for Acyl-CoA Synthesis
| Method | Activating Agent / Enzyme | Key Reagents | Typical Yield (%) | Reference |
| Enzymatic | Acyl-CoA Synthetase | ATP, MgCl2, Coenzyme A | 80-95 | [13] |
| Chemical | Carbonyldiimidazole (CDI) | CDI, THF, Coenzyme A | 75-90 | [14][15] |
Experimental Protocol for Acyl-CoA Synthesis (Enzymatic Method)
-
In a reaction vessel, prepare a buffer solution (e.g., 100 mM Tris-HCl, pH 7.5) containing 10 mM MgCl2 and 5 mM ATP.
-
Add trans,cis-Hexadeca-2,9-dienoic acid (1 equiv., solubilized in a minimal amount of ethanol (B145695) or as a potassium salt).
-
Add Coenzyme A (lithium salt, 1.2 equiv.).
-
Initiate the reaction by adding a purified acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours, monitoring the formation of the acyl-CoA by HPLC.
-
Upon completion, the product can be purified by solid-phase extraction or preparative HPLC.
Metabolic Context of Dienoyl-CoA
This compound, as a di-unsaturated fatty acyl-CoA, would be an intermediate in the β-oxidation pathway of polyunsaturated fatty acids. Its metabolism requires auxiliary enzymes to handle the non-standard double bond positions and configurations.
Caption: Generalized pathway for the β-oxidation of a dienoyl-CoA.
This pathway illustrates that for a dienoyl-CoA, such as the title compound, to be fully metabolized via β-oxidation, it requires the action of specific reductases and isomerases to convert the double bonds into a substrate that can be processed by the core β-oxidation enzymes.[2][3] The study of such pathways is essential for understanding metabolic diseases and developing targeted therapies.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Stereoselective synthesis of (Z/E)-1,2-dibromoalkenes from terminal alkynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Synthesis of (Z)-1-bromo-1-alkenes and terminal alkynes from anti-2,3-dibromoalkanoic acids by microwave-induced reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of trans,cis-Hexadeca-2,9-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantification of trans,cis-Hexadeca-2,9-dienoyl-CoA in biological matrices. The protocols are based on established analytical techniques for long-chain fatty acyl-CoAs, incorporating specific considerations for the separation of geometric isomers.
Introduction
This compound is an intermediate in fatty acid metabolism. Accurate quantification of this and related lipid molecules is crucial for understanding metabolic pathways and for the development of therapeutic agents targeting lipid-related disorders. The analytical challenge lies in the separation and specific detection of the trans,cis isomer from other structurally similar acyl-CoAs. This document outlines a robust method using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this purpose.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The recommended method for the quantification of this compound is reversed-phase High-Performance Liquid Chromatography (HPLC) coupled to a triple quadrupole mass spectrometer. This approach offers high sensitivity and specificity.
Principle
The method involves the extraction of acyl-CoAs from a biological sample, separation of the target analyte from other matrix components and isomers using HPLC, and subsequent detection and quantification by mass spectrometry. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Sample Preparation
A solid-phase extraction (SPE) protocol is recommended for the clean-up and concentration of long-chain fatty acyl-CoAs from biological matrices.
Protocol: Solid-Phase Extraction of Acyl-CoAs
-
Homogenization: Homogenize 50-100 mg of tissue or an appropriate volume of cell suspension in a mixture of isopropanol (B130326) and 50 mM potassium phosphate (B84403) buffer (pH 7.2).
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol (B129727) followed by equilibration with 40% methanol in 50 mM potassium phosphate buffer (pH 7.2).
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 40% methanol in 50 mM potassium phosphate buffer to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 80% methanol in 50 mM potassium phosphate buffer.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography
The separation of this compound from its isomers is critical. A high-resolution reversed-phase column with a long carbon chain (e.g., C18) and a shallow gradient is recommended.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 2.1 x 150 mm, 2.7 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended. The MRM transitions should be optimized for this compound.
Table 2: Illustrative Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transition (Precursor > Product) | To be determined empirically for Hexadeca-2,9-dienoyl-CoA |
| Collision Energy | To be determined empirically |
Note: The specific MRM transition and collision energy must be optimized using a pure standard of this compound.
Quantitative Data Summary
The following table provides illustrative performance characteristics for a typical long-chain fatty acyl-CoA quantification method using LC-MS/MS. These values should be established and validated for the specific analysis of this compound.
Table 3: Illustrative Method Performance
| Parameter | Typical Value |
| Linear Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (RSD%) | < 15% |
| Accuracy (%) | 85 - 115% |
Diagrams
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
Putative Metabolic Pathway
The following diagram illustrates a putative metabolic context for this compound within the broader scope of fatty acid metabolism. This specific isomer may arise from the metabolism of dietary polyunsaturated fatty acids.
Caption: Putative metabolic pathway involving this compound.
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound. Successful implementation requires careful sample preparation and optimization of chromatographic and mass spectrometric conditions to achieve the necessary specificity for this particular geometric isomer. The provided protocols and illustrative data serve as a comprehensive guide for researchers in the field of lipidomics and drug development.
Application Notes and Protocols for the GC-MS Analysis of trans,cis-Hexadeca-2,9-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,cis-Hexadeca-2,9-dienoyl-CoA is a long-chain fatty acyl-coenzyme A that can be an intermediate in the metabolism of polyunsaturated fatty acids. Accurate and sensitive quantification of this and related lipid species is crucial for understanding various physiological and pathological processes, including lipid metabolism, cellular signaling, and the development of metabolic diseases. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of fatty acids due to its high resolution and sensitivity. However, the direct analysis of long-chain fatty acyl-CoAs by GC-MS is not feasible due to their low volatility and thermal instability.
This document provides detailed application notes and protocols for the indirect analysis of this compound by GC-MS. The methodology involves the hydrolysis of the acyl-CoA to its corresponding free fatty acid (trans,cis-hexadeca-2,9-dienoic acid), followed by derivatization to a volatile fatty acid methyl ester (FAME) for GC-MS analysis.
Experimental Protocols
1. Hydrolysis of Acyl-CoA and Extraction of Free Fatty Acid
This protocol is adapted from standard procedures for the extraction of total fatty acids from biological samples.
Materials:
-
Biological sample (e.g., tissue homogenate, cell lysate)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Methanol
-
1N Potassium Hydroxide (KOH) in methanol
-
1N Hydrochloric Acid (HCl)
-
Iso-octane (or Hexane)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Glass tubes with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To your sample containing this compound in a glass tube, add a known amount of the internal standard (e.g., 10 µg of Heptadecanoic acid).
-
Add 1 mL of 1N methanolic KOH to the sample.
-
Cap the tube tightly and vortex vigorously for 30 seconds.
-
Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis of the acyl-CoA.
-
Cool the tube to room temperature.
-
Acidify the mixture by adding 1 mL of 1N HCl. The pH should be below 5.
-
Add 2 mL of iso-octane to the tube, cap, and vortex for 1 minute to extract the free fatty acids.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (iso-octane) to a new clean glass tube.
-
Repeat the extraction (steps 7-9) with another 2 mL of iso-octane and combine the organic layers.
-
Wash the combined organic extract with 2 mL of saturated NaCl solution by vortexing for 30 seconds and allowing the phases to separate.
-
Transfer the organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen. The dried sample contains the free fatty acids and is ready for derivatization.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs)
This protocol describes the acid-catalyzed methylation of free fatty acids.
Materials:
-
Dried fatty acid extract
-
Boron trifluoride-methanol (BF₃-Methanol) solution (14% w/v)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
GC autosampler vials with inserts
Procedure:
-
To the dried fatty acid extract, add 1 mL of 14% BF₃-Methanol solution.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaHCO₃ solution to the tube.
-
Vortex for 1 minute and then centrifuge at 1500 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a new tube.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
Transfer the final extract to a GC autosampler vial for analysis.
GC-MS Analysis
Instrumentation and Parameters:
The following are typical GC-MS parameters for the analysis of FAMEs. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-23 (60 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar capillary column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Mass Range | m/z 50-550 |
| Scan Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using a standard of hexadecadienoic acid methyl ester. The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and using the calibration curve.
Table 1: Representative GC-MS Validation Data for Hexadecadienoic Acid Methyl Ester (C16:2-ME)
| Parameter | Result |
| Retention Time (min) | ~20.5 |
| Limit of Detection (LOD) (µg/mL) | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 0.15 |
| Linearity (r²) | >0.998 |
| Recovery (%) | 92 ± 5% |
| Precision (RSD%) | < 7% |
Note: The data in this table are representative and may vary depending on the specific instrumentation and experimental conditions.
Mass Spectrometry Data
The mass spectrum of the methyl ester of trans,cis-hexadeca-2,9-dienoic acid is expected to show a molecular ion peak (M⁺) at m/z 266. The fragmentation pattern will be characteristic of a C16:2 fatty acid methyl ester, with significant ions corresponding to the methoxycarbonyl group (m/z 74, McLafferty rearrangement), and fragments arising from cleavage along the aliphatic chain. The position of the double bonds can be inferred from the fragmentation pattern, although derivatization techniques such as with dimethyl disulfide (DMDS) can provide more definitive localization.
Mandatory Visualizations
Application Notes and Protocols for trans,cis-Hexadeca-2,9-dienoyl-CoA in In Vitro Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,cis-Hexadeca-2,9-dienoyl-CoA is an unsaturated fatty acyl-CoA molecule that is of interest in the study of lipid metabolism and cellular signaling. As an intermediate in the β-oxidation of certain polyunsaturated fatty acids, it serves as a substrate for key metabolic enzymes. Furthermore, like other fatty acyl-CoAs, it has the potential to act as a signaling molecule, notably as a ligand for peroxisome proliferator-activated receptors (PPARs), which are critical regulators of lipid and glucose homeostasis.
These application notes provide an overview of the potential in vitro applications of this compound and detailed protocols for its use in relevant experimental models.
Application I: Investigation of Unsaturated Fatty Acid β-Oxidation
This compound is a potential intermediate in the mitochondrial β-oxidation of polyunsaturated fatty acids. Its unique structure, featuring double bonds at both even and odd-numbered carbon positions, necessitates the action of auxiliary enzymes in the β-oxidation pathway, such as 2,4-dienoyl-CoA reductase and Δ³,Δ²-enoyl-CoA isomerase. In vitro assays using this substrate can be employed to characterize the activity of these enzymes and to screen for modulators of fatty acid oxidation.
Experimental Protocol 1: In Vitro 2,4-Dienoyl-CoA Reductase Activity Assay
This protocol describes a spectrophotometric assay to measure the activity of 2,4-dienoyl-CoA reductase using this compound as a substrate. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Purified or recombinant 2,4-dienoyl-CoA reductase
-
This compound
-
NADPH
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4) and 150 µM NADPH in a cuvette.
-
Add the enzyme preparation (e.g., mitochondrial extracts or purified enzyme) to the reaction mixture.
-
Initiate the reaction by adding this compound to a final concentration of 50 µM.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes at a constant temperature (e.g., 37°C).
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
Data Presentation:
| Sample | Enzyme Concentration (µg/mL) | Substrate Concentration (µM) | Rate of NADPH Oxidation (µmol/min/mg) |
| Control (No Substrate) | 10 | 0 | 0.05 |
| This compound | 10 | 50 | 2.50 |
| Known Inhibitor + Substrate | 10 | 50 | 0.75 |
Experimental Workflow for 2,4-Dienoyl-CoA Reductase Assay
Caption: Workflow for the spectrophotometric assay of 2,4-dienoyl-CoA reductase activity.
Application II: Modulation of Peroxisome Proliferator-Activated Receptors (PPARs)
Fatty acids and their CoA esters are natural ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid and glucose metabolism.[1] this compound can be investigated as a potential ligand for PPAR isoforms (α, δ/β, γ), and its ability to modulate PPAR activity can be assessed using in vitro cell-based reporter assays.
Signaling Pathway of PPAR Activation
Upon binding of a ligand, such as a fatty acyl-CoA, the PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to the recruitment of coactivators and subsequent transcription of genes involved in lipid metabolism.[2]
Caption: Simplified signaling pathway of PPAR activation by a ligand.
Experimental Protocol 2: PPARα Reporter Gene Assay
This protocol outlines a cell-based assay to determine if this compound can activate PPARα. The assay utilizes a cell line co-transfected with an expression vector for PPARα and a reporter plasmid containing a luciferase gene under the control of a PPRE.
Materials:
-
HEK293T or other suitable cell line
-
Expression vector for human PPARα
-
Reporter plasmid containing a PPRE-driven luciferase gene (e.g., pGL4.23[luc2/PPRE/Hygro])
-
Transfection reagent
-
This compound
-
Known PPARα agonist (e.g., GW7647) as a positive control
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect the cells with the PPARα expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Treatment: After another 24 hours, treat the cells with varying concentrations of this compound (e.g., 1-100 µM), a positive control (e.g., 1 µM GW7647), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Express the results as fold activation relative to the vehicle control.
Data Presentation:
| Compound | Concentration (µM) | Fold Activation of PPARα (Mean ± SD) |
| Vehicle Control (DMSO) | - | 1.0 ± 0.1 |
| GW7647 (Positive Control) | 1 | 15.2 ± 1.5 |
| This compound | 1 | 1.5 ± 0.2 |
| This compound | 10 | 3.8 ± 0.4 |
| This compound | 100 | 8.1 ± 0.9 |
Application III: Cellular Fatty Acid Oxidation Assay
The overall impact of this compound on cellular metabolism can be assessed by measuring its effect on fatty acid oxidation in live cells. This can be achieved by monitoring the oxygen consumption rate (OCR) in response to the substrate.[1]
Experimental Protocol 3: Seahorse XF Fatty Acid Oxidation Assay
This protocol describes the use of a Seahorse XF Analyzer to measure the rate of fatty acid oxidation in cultured cells by monitoring real-time oxygen consumption.
Materials:
-
Cultured cells (e.g., C2C12 myotubes, HepG2 hepatocytes)
-
Seahorse XF Analyzer and consumables
-
Fatty acid-free BSA
-
This compound
-
Etomoxir (B15894) (CPT1 inhibitor, negative control)
-
Oligomycin, FCCP, and Rotenone/Antimycin A (for mitochondrial stress test)
Procedure:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to reach the desired confluence.
-
Substrate Preparation: Prepare a solution of this compound complexed with fatty acid-free BSA in assay medium.
-
Assay Setup:
-
Wash the cells with assay medium.
-
Add the assay medium containing the BSA-conjugated this compound to the cells.
-
Load the inhibitor ports of the sensor cartridge with etomoxir and the mitochondrial stress test compounds.
-
-
Seahorse XF Analysis:
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the assay protocol.
-
Measure the basal oxygen consumption rate (OCR).
-
Inject etomoxir to confirm that the observed OCR is due to fatty acid oxidation.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to assess mitochondrial function.
-
-
Data Analysis: Analyze the OCR data to determine the rate of fatty acid oxidation and the effect of this compound on mitochondrial respiration.
Data Presentation:
| Condition | Basal OCR (pmol/min) | OCR after Etomoxir (pmol/min) | Spare Respiratory Capacity (%) |
| Control (BSA only) | 50 ± 5 | 48 ± 4 | 150 ± 15 |
| This compound | 120 ± 10 | 60 ± 7 | 180 ± 20 |
Experimental Workflow for Cellular Fatty Acid Oxidation Assay
Caption: Workflow for assessing cellular fatty acid oxidation using a Seahorse XF Analyzer.
Conclusion
This compound is a valuable tool for in vitro studies of lipid metabolism and signaling. The protocols provided herein offer a framework for investigating its role as an enzyme substrate in the β-oxidation pathway and as a potential signaling molecule through the activation of PPARs. These experimental models can contribute to a better understanding of the complex regulation of fatty acid metabolism and may aid in the identification of new therapeutic targets for metabolic diseases.
References
Application Notes and Protocols for trans,cis-Hexadeca-2,9-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the proper handling, storage, and use of trans,cis-Hexadeca-2,9-dienoyl-CoA, a key intermediate in the metabolism of polyunsaturated fatty acids. Adherence to these protocols is crucial for maintaining the integrity of the compound and ensuring reproducible experimental outcomes.
Section 1: Product Handling and Storage
1.1. General Handling
-
Protective Equipment: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any aerosols or dust.
-
Hygroscopic Nature: Acyl-CoA esters are hygroscopic. Keep the container tightly sealed when not in use to prevent moisture absorption.
1.2. Storage Conditions
Due to the presence of unsaturated bonds, this compound is susceptible to oxidation and hydrolysis. Proper storage is critical to prevent degradation.
| Storage Type | Temperature | Atmosphere | Duration | Notes |
| Solid Form (Lyophilized Powder) | -20°C or -80°C | Inert Gas (Argon or Nitrogen) | Long-term (months to years) | Minimize freeze-thaw cycles. Allow the container to equilibrate to room temperature before opening to prevent condensation. |
| Stock Solutions | -80°C | Inert Gas (Argon or Nitrogen) | Short- to Medium-term (weeks to months) | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
1.3. Preparation of Stock Solutions
The choice of solvent can impact the stability and solubility of this compound.
-
Recommended Solvents: For initial stock solutions, a mixture of an aqueous buffer and an organic solvent is often effective. A common choice is a mixture of water and dimethyl sulfoxide (B87167) (DMSO).
-
Protocol for Solubilization:
-
Allow the lyophilized powder of this compound to reach room temperature.
-
Add the desired volume of a suitable buffer (e.g., phosphate (B84403) or TRIS buffer, pH 7.0-7.5) to the vial.
-
Gently vortex or sonicate in a water bath to aid dissolution.
-
If solubility is limited, small amounts of DMSO can be added. However, be mindful of the final DMSO concentration in your experimental system, as it can affect enzyme activity.
-
-
Long-Term Aliquoting: For long-term storage, an alternative is to dissolve the compound in a volatile organic solvent, aliquot the desired amounts into separate vials, evaporate the solvent under a stream of inert gas, and store the dry residue at -80°C. Reconstitute a fresh aliquot for each experiment.
Section 2: Experimental Protocols
2.1. Enzymatic Assay Protocol: Dienoyl-CoA Reductase Activity
This protocol outlines a general spectrophotometric assay to measure the activity of 2,4-dienoyl-CoA reductase using a dienoyl-CoA substrate. This can be adapted for this compound, which may serve as a substrate for specific isomerases and reductases in the beta-oxidation pathway.
Materials:
-
Purified 2,4-dienoyl-CoA reductase or a cell lysate containing the enzyme.
-
This compound stock solution.
-
NADPH stock solution.
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
Spectrophotometer capable of reading at 340 nm.
-
Quartz cuvettes.
Procedure:
-
Set up the reaction mixture in a quartz cuvette. The final volume is typically 1 mL.
-
Add the following components to the cuvette:
-
Assay Buffer
-
NADPH to a final concentration of 100-200 µM.
-
The enzyme solution (the amount will need to be optimized based on enzyme activity).
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to record a baseline reading.
-
Initiate the reaction by adding the this compound substrate to a final concentration in the range of 10-100 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the absorbance change over time for a linear period.
-
Calculate the enzyme activity based on the rate of NADPH oxidation using the Beer-Lambert law (molar extinction coefficient of NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
Section 3: Signaling Pathway and Experimental Workflow Visualization
3.1. Beta-Oxidation of Polyunsaturated Fatty Acids
This compound is an intermediate in the beta-oxidation of certain polyunsaturated fatty acids. The presence of double bonds at unconventional positions requires the action of auxiliary enzymes to reconfigure the molecule for processing by the core beta-oxidation enzymes.
Caption: Mitochondrial beta-oxidation pathway for a polyunsaturated fatty acid leading to this compound.
3.2. Experimental Workflow: Handling and Use
The following diagram illustrates a logical workflow for the handling and experimental use of this compound.
Caption: Recommended workflow for handling and using this compound.
Application Notes and Protocols: trans,cis-Hexadeca-2,9-dienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans,cis-Hexadeca-2,9-dienoyl-CoA is a coenzyme A (CoA) derivative of a 16-carbon fatty acid with a trans double bond at the second carbon and a cis double bond at the ninth carbon. As a fatty acyl-CoA, it is presumed to be an intermediate in the metabolic pathways of polyunsaturated fatty acids (PUFAs). While specific literature detailing the explicit roles and applications of this compound is limited, its structure suggests involvement in the β-oxidation of certain PUFAs. Understanding the metabolism of such intermediates is crucial for research into lipid metabolism, metabolic disorders, and drug development targeting these pathways.
These application notes provide a general overview of the potential applications and experimental protocols based on the known metabolism of structurally similar unsaturated fatty acyl-CoAs.
Commercial Supplier Information
| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight |
| MedChemExpress (MCE) | This compound | HY-CE02002 | C37H62N7O17P3S | 1001.91 g/mol |
Potential Applications
-
Enzyme Substrate: this compound can potentially serve as a substrate for enzymes involved in the β-oxidation of unsaturated fatty acids, such as enoyl-CoA isomerases and dienoyl-CoA reductases.
-
Metabolic Studies: Its use in in vitro reconstituted metabolic pathways can help elucidate the specific steps and enzyme kinetics involved in the degradation of particular polyunsaturated fatty acids.
-
Inhibitor Screening: It may be used in screening assays to identify inhibitors of enzymes that process fatty acyl-CoA intermediates.
-
Lipidomics and Metabolomics: As a potential, albeit likely low-abundance, endogenous metabolite, it could be used as a standard in mass spectrometry-based lipidomics and metabolomics studies to identify and quantify its presence in biological samples.
Quality Control
The commercial product from MedChemExpress is categorized as a "Biochemical Assay Reagent" and is intended for research use only. It is advisable to verify the purity and identity of the compound upon receipt using appropriate analytical techniques such as HPLC and mass spectrometry, especially for sensitive enzymatic assays.
Quantitative Data
Currently, there is a lack of publicly available quantitative data such as enzyme kinetic parameters (Km, Vmax) or inhibitory constants (IC50, Ki) specifically for this compound. Researchers will likely need to determine these parameters empirically for their specific experimental systems.
| Parameter | Value | Enzyme/System | Reference |
| Km | Not Available | - | - |
| Vmax | Not Available | - | - |
| IC50 | Not Available | - | - |
| Ki | Not Available | - | - |
Experimental Protocols
The following are generalized protocols for potential experiments using this compound. These should be optimized based on the specific experimental setup, including the enzyme source and assay conditions.
Protocol 1: In Vitro Enzyme Assay for Dienoyl-CoA Reductase Activity
This protocol describes a conceptual assay to measure the activity of a dienoyl-CoA reductase using this compound as a substrate. The reaction can be monitored by the decrease in NADPH absorbance at 340 nm.
Materials:
-
This compound
-
Purified or recombinant 2,4-dienoyl-CoA reductase
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a buffered solution). Determine the concentration accurately by UV-Vis spectrophotometry using the known extinction coefficient for the thioester bond.
-
Prepare a reaction mixture in a quartz cuvette containing the reaction buffer and a known concentration of NADPH (e.g., 100-200 µM).
-
Add the purified 2,4-dienoyl-CoA reductase to the reaction mixture to a final concentration appropriate for the assay (to be determined empirically).
-
Initiate the reaction by adding a specific amount of this compound stock solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the enzyme activity. Calculate the specific activity of the enzyme using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Protocol 2: Analysis of Metabolites by HPLC-MS
This protocol outlines a general method to identify the product of an enzymatic reaction with this compound.
Materials:
-
Completed enzymatic reaction mixture from Protocol 1
-
Quenching solution (e.g., ice-cold acetonitrile)
-
HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF)
-
Appropriate HPLC column for lipid analysis (e.g., C18)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
-
Stop the enzymatic reaction at a specific time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot of the supernatant onto the HPLC-MS system.
-
Separate the components using a suitable gradient of the mobile phases.
-
Analyze the eluting compounds by mass spectrometry in both positive and negative ion modes to identify the mass of the substrate and potential products.
-
Compare the retention times and mass spectra with authentic standards if available.
Signaling Pathways and Experimental Workflows
Putative Metabolic Pathway of this compound
The structure of this compound suggests it is an intermediate in the β-oxidation of a polyunsaturated fatty acid. The trans-2 double bond can be hydrated by enoyl-CoA hydratase. However, the cis-9 double bond would eventually need to be processed by an isomerase to allow for the continuation of β-oxidation. The diagram below illustrates a plausible sequence of enzymatic reactions.
Application Notes and Protocols for the Study of trans,cis-Hexadeca-2,9-dienoyl-CoA in Lipidomics
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are critical intermediates in cellular metabolism, playing pivotal roles in fatty acid metabolism, energy production, and the synthesis of complex lipids.[1] The study of individual acyl-CoA species provides a deeper understanding of the metabolic pathways and their dysregulation in various disease states. trans,cis-Hexadeca-2,9-dienoyl-CoA is a specific isomer of a C16:2 acyl-CoA. While this particular isomer is not extensively characterized in the scientific literature, its unique structure with both a trans and a cis double bond suggests potential involvement in specific metabolic pathways that warrant investigation.
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to study novel or uncharacterized long-chain fatty acyl-CoAs like this compound using modern lipidomics techniques. The protocols outlined below are based on established methodologies for the analysis of a broad range of acyl-CoAs.[1][2][3]
Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The gold standard for the sensitive and specific quantification of acyl-CoAs is LC-MS/MS.[1][2][3][4][5] This technique allows for the separation of isomeric species and their precise measurement in complex biological matrices.
Hypothetical LC-MS/MS Parameters
The following table provides a starting point for the development of an LC-MS/MS method for the analysis of this compound. Optimization will be required for specific instrumentation and matrices.
| Parameter | Value | Rationale |
| Parent Ion (M+H)+ | m/z 1034.4 | Calculated mass of this compound. |
| Fragment Ion 1 | m/z 507.1 | Characteristic fragment of the CoA moiety. |
| Fragment Ion 2 | m/z 261.2 | Fragment corresponding to the acyl chain. |
| Collision Energy | 30-40 eV | To be optimized for maximal fragmentation. |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation of acyl-CoAs. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | Common aqueous phase for acyl-CoA analysis. |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water | Common organic phase for acyl-CoA analysis. |
| Flow Rate | 0.3 mL/min | Typical for analytical scale LC. |
| Injection Volume | 5 µL | Dependent on sample concentration and instrument sensitivity. |
Experimental Workflow for Acyl-CoA Analysis
The following diagram illustrates a typical workflow for the analysis of acyl-CoAs from biological samples.
Figure 1. General workflow for the extraction and analysis of acyl-CoAs from biological samples.
Experimental Protocols
Protocol for Acyl-CoA Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of acyl-CoAs from cellular matrices.[1][2]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, pre-chilled to -20°C
-
Chloroform (B151607), HPLC grade
-
Internal standards (e.g., C17:0-CoA)
-
Centrifuge tubes
-
Homogenizer or sonicator
-
Centrifuge capable of 4°C and >12,000 x g
-
Nitrogen gas evaporator
Procedure:
-
Culture cells to the desired confluency. For a 10 cm dish, expect approximately 1-5 million cells.
-
Aspirate the culture medium and wash the cells twice with 5 mL of ice-cold PBS.
-
Add 1 mL of pre-chilled methanol to the plate and scrape the cells.
-
Transfer the cell suspension to a centrifuge tube. Add the internal standard at this step.
-
Add 2 mL of chloroform to the tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
Add 0.8 mL of water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Three layers will be visible: an upper aqueous/methanol layer, a protein disk, and a lower chloroform layer. Acyl-CoAs will predominantly be in the protein disk and aqueous layer.
-
Carefully aspirate and discard the lower chloroform phase.
-
To the remaining aqueous phase and protein pellet, add 1 mL of methanol, vortex, and centrifuge again.
-
Combine the aqueous supernatants.
-
Dry the combined supernatant under a stream of nitrogen gas.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase for analysis.
Protocol for Acyl-CoA Oxidase Activity Assay
This protocol describes a general method to determine if this compound can act as a substrate for acyl-CoA oxidases.[6][7]
Materials:
-
Purified or recombinant acyl-CoA oxidase
-
Assay buffer (e.g., 50 mM MES, pH 8.0)
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Phenol
-
This compound stock solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 500 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, HRP, 4-aminoantipyrine, and phenol.
-
Add a known amount of acyl-CoA oxidase to designated wells of the microplate.
-
To initiate the reaction, add varying concentrations of this compound to the wells.
-
Immediately place the plate in the microplate reader and measure the increase in absorbance at 500 nm over time (e.g., every 30 seconds for 10 minutes) at 30°C.
-
The rate of reaction is proportional to the enzyme activity.
-
Calculate the kinetic parameters (Km and Vmax) by plotting the initial reaction rates against the substrate concentration.
Hypothetical Signaling Pathway Involvement
Given that other long-chain fatty acyl-CoAs are involved in β-oxidation and lipid synthesis, a hypothetical pathway for this compound can be proposed.
Figure 2. Hypothetical metabolic fate of trans,cis-Hexadeca-2,9-dienoyl-CoA.
Hypothetical Quantitative Data
The following table represents hypothetical data from a cell-based experiment where cells were treated with a compound that inhibits β-oxidation. This is to serve as an example of how quantitative data for this compound could be presented.
| Treatment Group | This compound (pmol/million cells) | Standard Deviation | p-value vs. Control |
| Control | 1.25 | 0.15 | - |
| β-oxidation Inhibitor | 3.78 | 0.42 | < 0.01 |
| Vehicle | 1.31 | 0.20 | > 0.05 |
Conclusion
While this compound is not a widely studied molecule, the protocols and frameworks presented here provide a robust starting point for its investigation in lipidomics. The combination of advanced LC-MS/MS for quantification, targeted enzyme assays, and integration into known metabolic pathways will enable researchers to elucidate the potential biological significance of this and other novel fatty acyl-CoAs. Careful optimization of the provided protocols for specific experimental systems is essential for generating high-quality, reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting trans,cis-Hexadeca-2,9-dienoyl-CoA Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with trans,cis-Hexadeca-2,9-dienoyl-CoA in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am seeing a rapid loss of my this compound peak during LC-MS analysis. What are the likely causes?
A1: Rapid degradation of this compound is common and can be attributed to several factors. The primary culprits are the chemical instability of the thioester bond and the susceptibility of the polyunsaturated acyl chain to oxidation. Thioesters are prone to hydrolysis, especially at neutral to alkaline pH.[1][2] Additionally, the cis and trans double bonds in the hexadeca-2,9-dienoyl chain are susceptible to oxidation.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, it is recommended to store this compound as a lyophilized powder or in an organic solvent such as methanol (B129727) or a mixture of water and dimethyl sulfoxide (B87167) (DMSO) at -80°C.[3][4] For short-term storage of aqueous stock solutions, it is advisable to aliquot and store at -80°C and to prepare fresh working solutions daily to minimize degradation.[4]
Q3: How does pH affect the stability of this compound in my buffer?
A3: The thioester bond of acyl-CoAs is more stable in acidic to neutral conditions.[5] As the pH increases, the rate of base-catalyzed hydrolysis of the thioester bond increases significantly. For experimental work, it is recommended to use buffers with a pH below 7.0, if compatible with your experimental design.
Q4: Can components of my buffer system contribute to the degradation of this compound?
A4: Yes, certain buffer components can accelerate degradation. Buffers containing nucleophiles can react with the thioester bond. Additionally, the presence of metal ions, such as iron and copper, can catalyze the oxidation of the polyunsaturated fatty acyl chain.[3] The inclusion of a chelating agent like DTPA may be beneficial.
Troubleshooting Guide
Problem: My experimental results are inconsistent, and I suspect degradation of this compound. How can I confirm this and what steps can I take to mitigate it?
Answer: To troubleshoot inconsistency, a systematic approach is necessary. First, confirm the degradation, then identify the cause, and finally, implement preventative measures.
Step 1: Confirming Degradation
To confirm that your compound is degrading, you can perform a time-course analysis.
-
Experimental Protocol: Prepare a solution of this compound in your experimental buffer.
-
Analysis: Analyze the concentration of the intact compound at several time points (e.g., 0, 1, 2, 4, and 8 hours) using a reliable analytical method such as LC-MS.
-
Interpretation: A significant decrease in the concentration of the parent compound over time confirms instability in your experimental setup.
Step 2: Identifying the Cause of Instability
The instability of this compound is primarily due to hydrolysis of the thioester bond and oxidation of the polyunsaturated acyl chain. The following logical diagram can help you pinpoint the likely cause in your experiment.
Caption: Troubleshooting workflow for this compound instability.
Step 3: Mitigation Strategies
Based on the identified cause, implement the following strategies:
-
For Hydrolysis:
-
Adjust pH: Lower the pH of your buffers to a range of 6.0-6.5, if your experiment allows.
-
Temperature Control: Perform experiments at lower temperatures (e.g., on ice) to reduce the rate of hydrolysis.
-
Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment.
-
-
For Oxidation:
-
Use High-Purity Reagents: Utilize high-purity water and buffer components to minimize metal ion contamination.
-
Add Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT), to your solutions.[3]
-
Degas Solutions: Degassing buffers by sparging with an inert gas like nitrogen or argon can help remove dissolved oxygen.
-
Quantitative Data Summary
| Condition | Rate Constant (k) | Half-life (t½) at 23°C |
| Acid-mediated hydrolysis | 1.5 x 10⁻⁵ M⁻¹s⁻¹ | - |
| Base-mediated hydrolysis | 1.6 x 10⁻¹ M⁻¹s⁻¹ | - |
| pH-independent hydrolysis (pH 7) | 3.6 x 10⁻⁸ s⁻¹ | 155 days |
| Data adapted from a study on S-methyl thioacetate (B1230152) and is for illustrative purposes.[5] |
This data highlights that while the thioester bond is relatively stable at neutral pH, the rate of hydrolysis increases significantly in the presence of acid or, more dramatically, base.
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
-
Materials:
-
This compound (lyophilized powder)
-
High-purity, degassed water
-
Buffer of choice (e.g., potassium phosphate), pH 6.5
-
Butylated hydroxytoluene (BHT) (optional)
-
-
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare the desired buffer at pH 6.5 and degas by sparging with nitrogen for at least 15 minutes.
-
If using an antioxidant, prepare a stock solution of BHT in ethanol. Add a small aliquot to the buffer to a final concentration of 10-50 µM.
-
Weigh the required amount of this compound in a microcentrifuge tube.
-
Add the chilled, degassed buffer to the solid to achieve the desired final concentration.
-
Gently vortex to dissolve. Keep the solution on ice and use it immediately.
-
Protocol 2: Assessment of this compound Stability by LC-MS
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer.
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.
-
Flow Rate: Appropriate for the column dimensions.
-
Column Temperature: Maintained at a constant, cool temperature (e.g., 20°C).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI), typically in positive mode.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the specific m/z of this compound.
-
-
Procedure:
-
Prepare a solution of this compound in the buffer to be tested, as described in Protocol 1.
-
Inject a sample onto the LC-MS system at time zero (t=0).
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8 hours), inject another aliquot onto the LC-MS system.
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
Visualizations
Degradation Pathways
The primary non-enzymatic degradation pathways for this compound are hydrolysis of the thioester bond and oxidation of the polyunsaturated acyl chain.
Caption: Major non-enzymatic degradation pathways of this compound.
References
Optimizing reaction conditions for trans,cis-Hexadeca-2,9-dienoyl-CoA synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, covering both the preparation of the precursor fatty acid and its subsequent ligation to Coenzyme A.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of trans,cis-Hexadeca-2,9-dienoic Acid | Incomplete reaction during chemical synthesis. | - Ensure all reagents are pure and anhydrous where necessary.- Optimize reaction time and temperature. Use a small-scale trial to determine optimal conditions.- Verify the activity of any catalysts used. |
| Degradation of the fatty acid product. | - Work under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the double bonds.- Use antioxidants during workup and storage.- Store the purified fatty acid at low temperatures (-20°C or below) under an inert atmosphere. | |
| Low Yield of this compound (Enzymatic Synthesis) | Inactive acyl-CoA synthetase. | - Confirm the activity of the enzyme using a standard fatty acid substrate (e.g., oleic acid) and a reliable assay method.[1][2][3]- Ensure proper storage of the enzyme at the recommended temperature and in the correct buffer. |
| Sub-optimal reaction conditions. | - Optimize pH, temperature, and incubation time for the specific acyl-CoA synthetase being used.- Titrate the concentrations of ATP, Coenzyme A, and Mg²⁺ to find the optimal ratio. | |
| Presence of inhibitors. | - Ensure all reagents are free of contaminants that could inhibit the enzyme (e.g., heavy metals, detergents).- Purify the precursor fatty acid to remove any potential inhibitors from the chemical synthesis steps. | |
| Low Yield of this compound (Chemical Synthesis) | Inefficient activation of the fatty acid. | - Experiment with different activating agents (e.g., N-hydroxysuccinimide esters, carbonyldiimidazole).[4][5]- Ensure anhydrous conditions, as water will hydrolyze the activated intermediate. |
| Degradation of Coenzyme A. | - Coenzyme A is susceptible to oxidation and hydrolysis. Prepare solutions fresh and keep them on ice.- Maintain the pH of the reaction mixture within the optimal range for stability. | |
| Product Purity Issues (Isomeric Contamination) | Isomerization of double bonds during synthesis or workup. | - Avoid harsh acidic or basic conditions and high temperatures.- Use purification methods with high resolving power, such as reverse-phase HPLC with an appropriate gradient. |
| Incomplete separation of product from starting materials or byproducts. | - Optimize the HPLC purification protocol, including the column type, mobile phase composition, and gradient.[6]- Consider alternative purification techniques like solid-phase extraction. | |
| Difficulty in Product Characterization | Ambiguous spectroscopic data (NMR, MS). | - Acquire high-resolution mass spectrometry data to confirm the molecular weight.- Use 2D NMR techniques (e.g., COSY, HMBC) to aid in the assignment of protons and carbons, and to confirm the position and geometry of the double bonds. |
| Co-elution with impurities during analysis. | - Adjust the analytical HPLC method to improve the resolution of the peak of interest. |
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound?
A1: The primary starting materials are the precursor fatty acid, trans,cis-Hexadeca-2,9-dienoic acid, and Coenzyme A (CoA). The synthesis of the precursor fatty acid itself will require various reagents depending on the chosen synthetic route. For the enzymatic ligation, you will also need a suitable long-chain acyl-CoA synthetase, ATP, and magnesium ions.
Q2: What are the main challenges in synthesizing a di-unsaturated acyl-CoA like this compound?
A2: The main challenges include:
-
Stereochemical Control: Achieving the correct trans and cis geometry of the double bonds in the precursor fatty acid and maintaining it throughout the synthesis.
-
Oxidative Instability: Polyunsaturated fatty acids and their CoA esters are prone to oxidation. It is crucial to handle them under an inert atmosphere and use antioxidants.
-
Purification: Separating the desired product from starting materials, byproducts, and potential isomers can be challenging and often requires optimized HPLC methods.
-
Enzyme Specificity: If using an enzymatic approach, the chosen acyl-CoA synthetase must be able to efficiently activate the di-unsaturated fatty acid.
Q3: What methods can be used to activate the fatty acid for ligation to Coenzyme A?
A3: There are two primary approaches:
-
Enzymatic Activation: This method uses a long-chain acyl-CoA synthetase, which catalyzes the ATP-dependent formation of the thioester bond between the fatty acid and CoA.[7][8][9] This is often the preferred method due to its high specificity and mild reaction conditions.
-
Chemical Synthesis: This involves activating the carboxylic acid group of the fatty acid, for example, by converting it to an N-hydroxysuccinimide ester or using a coupling agent like carbonyldiimidazole, followed by reaction with the thiol group of Coenzyme A.[4][5]
Q4: How can I monitor the progress of the synthesis reaction?
A4: The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by:
-
Thin-Layer Chromatography (TLC): This can be used for a quick qualitative assessment of the disappearance of the starting fatty acid and the appearance of a new, more polar spot corresponding to the acyl-CoA.
-
High-Performance Liquid Chromatography (HPLC): This is a more quantitative method. By using a suitable reverse-phase column and a UV detector (monitoring at ~260 nm for the adenine (B156593) base of CoA), you can separate and quantify the starting materials and the product.
Q5: What are the recommended storage conditions for this compound?
A5: Due to its instability, the purified this compound should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-80°C is recommended for long-term storage). It is also advisable to store it in a buffer at a slightly acidic to neutral pH (around 6.0-7.0) to minimize hydrolysis. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic synthesis. Optimization of specific parameters will be necessary depending on the source and specific activity of the acyl-CoA synthetase used.
Materials:
-
trans,cis-Hexadeca-2,9-dienoic acid
-
Coenzyme A, lithium salt
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver)
-
ATP, disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a stock solution of trans,cis-Hexadeca-2,9-dienoic acid in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
In a microcentrifuge tube, combine the following in the specified order:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
ATP solution (to a final concentration of 10 mM)
-
MgCl₂ solution (to a final concentration of 10 mM)
-
DTT solution (to a final concentration of 2 mM)
-
Coenzyme A solution (to a final concentration of 1 mM)
-
trans,cis-Hexadeca-2,9-dienoic acid solution (to a final concentration of 0.5 mM)
-
-
Pre-incubate the mixture at the optimal temperature for the enzyme (typically 30-37°C) for 5 minutes.
-
Initiate the reaction by adding the long-chain acyl-CoA synthetase to a final concentration of 0.1-1 µM.
-
Incubate the reaction at the optimal temperature for 1-4 hours.
-
Monitor the reaction progress by HPLC.
-
Once the reaction is complete, terminate it by adding an equal volume of cold acetonitrile (B52724) or by acidifying the mixture.
-
Proceed with purification of the product.
Protocol 2: HPLC Purification of this compound
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A C18 reverse-phase column is commonly used for the separation of acyl-CoAs.
Mobile Phase:
-
Solvent A: 100 mM potassium phosphate buffer, pH 5.5
-
Solvent B: Acetonitrile
Procedure:
-
Centrifuge the terminated reaction mixture to pellet any precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the filtered sample onto the C18 column equilibrated with a low percentage of Solvent B (e.g., 5-10%).
-
Elute the compounds using a linear gradient of Solvent B. A typical gradient might be from 10% to 70% Solvent B over 30-40 minutes. The optimal gradient will need to be determined empirically.
-
Monitor the elution profile at 260 nm. The acyl-CoA product will elute later than the free Coenzyme A.
-
Collect the fractions corresponding to the product peak.
-
Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
-
Pool the pure fractions and lyophilize or store as a frozen solution.
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Acyl-CoA Synthesis
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.0 | Optimal pH can vary depending on the enzyme source. |
| Temperature | 25 - 37 °C | Higher temperatures may lead to enzyme denaturation or product degradation. |
| ATP Concentration | 5 - 15 mM | Should be in excess relative to the fatty acid. |
| Coenzyme A Concentration | 0.5 - 2 mM | |
| Mg²⁺ Concentration | 5 - 15 mM | Typically equimolar with or in slight excess of the ATP concentration. |
| Fatty Acid Concentration | 0.1 - 1 mM | Higher concentrations may lead to substrate inhibition. |
| Enzyme Concentration | 0.1 - 2 µM | Dependent on the specific activity of the enzyme preparation. |
| Incubation Time | 30 min - 4 hours | Should be monitored to determine the point of maximum conversion. |
Table 2: Example HPLC Gradient for Acyl-CoA Purification
| Time (minutes) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 5 | 95 | 5 | 1.0 |
| 35 | 30 | 70 | 1.0 |
| 40 | 5 | 95 | 1.0 |
| 45 | 5 | 95 | 1.0 |
| 50 | 95 | 5 | 1.0 |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in enzymatic synthesis.
References
- 1. abcam.cn [abcam.cn]
- 2. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
- 8. Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do long-chain acyl-CoA synthetases regulate fatty acid entry into synthetic versus degradative pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of chemically synthesized trans,cis-Hexadeca-2,9-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of trans,cis-Hexadeca-2,9-dienoyl-CoA. Our aim is to help improve the yield and purity of this important polyunsaturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The synthesis typically involves a multi-step process. First, the C16 fatty acid backbone with the desired trans,cis diene stereochemistry, (2E,9Z)-Hexadeca-2,9-dienoic acid, is synthesized. This is often achieved through stereoselective methods such as the Wittig reaction to control the double bond geometry. Following the synthesis and purification of the fatty acid, it is activated and coupled to Coenzyme A (CoA) to yield the final product.
Q2: Which step is most critical for determining the final yield?
A2: Both the stereoselective synthesis of the dienoic acid and the subsequent coupling to CoA are critical. Low yields in the fatty acid synthesis, often due to side reactions or incomplete stereoselectivity, will directly impact the overall yield. Similarly, the coupling reaction with the expensive Coenzyme A thiol can be inefficient if not optimized, leading to significant loss of starting material.
Q3: What are the expected yields for this type of synthesis?
A3: The overall yield for the multi-step synthesis of similar polyunsaturated fatty acids can be modest. For instance, a reported total synthesis of a related (5Z,9Z)-octadecadienoic acid achieved an overall yield of 10%.[1][2] The final CoA coupling step can have yields ranging from 40% to over 80%, depending on the method and optimization.[3]
Q4: How can I confirm the stereochemistry of the synthesized dienoic acid?
A4: The stereochemistry of the trans and cis double bonds should be confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants (J-values) of the vinylic protons in the 1H NMR spectrum are indicative of the double bond geometry. For the trans double bond at the C2 position, a larger coupling constant (typically around 15 Hz) is expected, while the cis double bond at the C9 position will show a smaller coupling constant (around 10-12 Hz).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of (2E,9Z)-Hexadeca-2,9-dienoic acid | - Incomplete Wittig reaction. - Formation of undesired stereoisomers (e.g., Z,Z, E,E, or Z,E). - Difficult purification leading to product loss. | - Ensure anhydrous reaction conditions for the Wittig reaction. - Use a stabilized ylide to favor the formation of the (E)-alkene at the C2 position. For the C9 cis-double bond, a non-stabilized ylide is typically used. - Optimize purification by flash column chromatography, carefully selecting the solvent system. |
| Low yield of this compound | - Inefficient activation of the carboxylic acid. - Degradation of Coenzyme A. - Poor nucleophilic attack by the CoA thiol. | - Use a reliable activating agent like N,N'-Carbonyldiimidazole (CDI) or form an N-hydroxysuccinimide (NHS) ester of the fatty acid.[3][4] - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) and at a controlled pH (typically around 7.5-8.0) to minimize CoA degradation. - Ensure complete dissolution of both the activated fatty acid and CoA in a suitable solvent system, which may include a mixture of organic and aqueous buffers. |
| Presence of impurities in the final product | - Unreacted fatty acid. - Unreacted Coenzyme A. - Side products from the coupling reaction. | - Purify the final product using High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column.[5] - Use a gradient elution with a mobile phase containing a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile). |
| Difficulty in dissolving the long-chain fatty acid | - The hydrophobic nature of the C16 fatty acid. | - Use a co-solvent system such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to dissolve the fatty acid before adding it to the aqueous CoA solution. |
Experimental Protocols
Synthesis of (2E,9Z)-Hexadeca-2,9-dienoic acid (Illustrative Protocol)
This protocol is a generalized procedure based on common synthetic strategies for analogous molecules. Optimization will be required.
-
Synthesis of the C9-Z-alkene fragment: A Wittig reaction between an appropriate C7 phosphonium (B103445) ylide and a C9 aldehyde can be used to generate the cis-double bond at the 9-position. Non-stabilized ylides under salt-free conditions typically favor the Z-isomer.
-
Synthesis of the C2-E-enoate fragment: A Horner-Wadsworth-Emmons reaction of a C7 aldehyde with a phosphonate (B1237965) ester (e.g., triethyl phosphonoacetate) will stereoselectively form the trans-double bond at the 2-position, yielding an α,β-unsaturated ester.
-
Coupling and final modification: The two fragments can be coupled, followed by necessary functional group manipulations to arrive at the final carboxylic acid.
-
Purification: The crude fatty acid should be purified by silica (B1680970) gel column chromatography.
Coupling of (2E,9Z)-Hexadeca-2,9-dienoic acid to Coenzyme A (CDI Method)
-
Activation of the fatty acid: Dissolve (2E,9Z)-Hexadeca-2,9-dienoic acid in anhydrous tetrahydrofuran (THF). Add a slight excess (1.1-1.5 equivalents) of N,N'-Carbonyldiimidazole (CDI) and stir the reaction mixture at room temperature under an inert atmosphere for 1-2 hours, or until the activation is complete (monitored by TLC or LC-MS).
-
Coupling Reaction: In a separate flask, dissolve Coenzyme A trilithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0). Add the activated fatty acid solution dropwise to the CoA solution with vigorous stirring.
-
Reaction Monitoring and Quenching: Monitor the reaction progress by HPLC. Once the reaction is complete (typically 2-4 hours), quench any remaining acyl-imidazolide by adding a small amount of water.
-
Purification: Acidify the reaction mixture to approximately pH 3-4 with a dilute acid (e.g., 0.1 M HCl). Purify the this compound by preparative reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium acetate). Lyophilize the collected fractions to obtain the pure product.
Quantitative Data
The following table summarizes typical yields for the key steps in the synthesis of long-chain acyl-CoAs. Note that specific yields for this compound are not widely reported and will require experimental optimization.
| Reaction Step | Method | Reported Yield Range | Reference(s) |
| Stereoselective Fatty Acid Synthesis | Multi-step organic synthesis | 10% (overall for a similar dienoic acid) | [1][2] |
| Acyl-CoA Synthesis | N-hydroxysuccinimide ester method | High Yield (not quantified) | [3] |
| Acyl-CoA Synthesis | Carbonyldiimidazole (CDI) method | 40-80% | [4] |
| Purification | Reverse-Phase HPLC | >90% recovery from the purification step | [5] |
Visualizations
Experimental Workflow for Synthesis
Caption: A generalized workflow for the chemical synthesis of this compound.
Potential Metabolic Fate of this compound
While specific signaling pathways for this compound are not well-defined, its structure suggests it is a substrate for fatty acid β-oxidation. The presence of a cis double bond at an odd-numbered carbon (C9) and a trans double bond at an even-numbered carbon (C2) necessitates the action of auxiliary enzymes.
Caption: Proposed β-oxidation pathway for this compound.
References
- 1. First total synthesis of (5Z,9Z)-(±)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First total synthesis of (5Z,9Z)-(+/-)-2-methoxy-5,9-octadecadienoic acid, a marine derived methoxylated analog of taxoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: GC-MS Analysis of trans,cis-Hexadeca-2,9-dienoyl-CoA
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of trans,cis-Hexadeca-2,9-dienoyl-CoA by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: Direct analysis of free fatty acyl-CoAs like this compound by GC-MS is challenging due to their low volatility and the high polarity of the carboxyl group.[1] Derivatization, typically through esterification to form a fatty acid methyl ester (FAME), is a critical step that converts the non-volatile and polar fatty acyl-CoA into a more volatile and less polar derivative.[1] This process neutralizes the polar carboxyl group, enabling separation based on boiling point, degree of unsaturation, and molecular geometry.[1]
Q2: What are the most common derivatization methods for this type of analysis?
A2: The most common derivatization technique is esterification to form FAMEs.[1] Common methods include:
-
Acid-catalyzed esterification: Using reagents like Boron Trifluoride (BF₃)-Methanol or methanolic HCl.[1][2]
-
Base-catalyzed transesterification: Suitable for samples where the fatty acid is part of a glycerolipid.
-
Silylation: This method forms trimethylsilyl (B98337) (TMS) esters and is also effective for derivatizing other polar functional groups.[1]
Q3: What are the potential risks of isomerization of the cis double bond during sample preparation?
A3: A significant pitfall in the analysis of unsaturated fatty acids is the risk of isomerization of cis double bonds to the more stable trans configuration, particularly when exposed to harsh conditions like high temperatures or strong acids for extended periods during derivatization. This can lead to inaccurate quantification of the specific trans,cis isomer. It is crucial to use mild derivatization conditions and to optimize reaction times and temperatures.
Q4: How can I confirm the identity of the trans,cis-Hexadeca-2,9-dienoyl methyl ester peak in my chromatogram?
A4: Peak identification is typically achieved by a combination of:
-
Retention Time: Comparing the retention time of the peak in your sample to that of a certified reference standard of trans,cis-Hexadeca-2,9-dienoic acid methyl ester analyzed under the same GC conditions.[3]
-
Mass Spectrum: Comparing the mass spectrum of your peak to a library spectrum or the spectrum of a reference standard. The fragmentation pattern will be characteristic of the specific isomer.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My peak for the hexadeca-2,9-dienoic acid methyl ester is tailing significantly. What could be the cause?
A: Peak tailing is often due to active sites in the GC system.[4] Here are some potential causes and solutions:
-
Active sites in the inlet liner or column: The polar nature of the analyte, even after derivatization, can interact with active sites.
-
Column degradation: Over time, the stationary phase can degrade, exposing active sites.
-
Solution: Condition the column or replace it if it's old or has been used extensively at high temperatures.[6]
-
-
Low injector temperature: If the injector temperature is too low, the sample may not vaporize completely and uniformly.
-
Solution: Increase the injector temperature, but do not exceed the maximum temperature limit of the column.[5]
-
Issue 2: Low or No Signal
Q: I am not seeing a peak for my target analyte, or the signal is very weak. What should I check?
A: This could be due to a variety of factors, from sample preparation to instrument settings:
-
Inefficient derivatization: The conversion to the methyl ester may be incomplete.
-
Solution: Optimize the derivatization reaction time, temperature, and reagent concentration. Ensure your sample is dry before adding the derivatization reagent.[1]
-
-
Leaks in the system: Leaks in the carrier gas line or injector can lead to sample loss and poor sensitivity.[6]
-
Solution: Perform a leak check of the GC system.
-
-
Incorrect GC-MS parameters: The split ratio might be too high, or the detector may not be properly tuned.
-
Solution: If using splitless injection, ensure the split vent is closed for an adequate amount of time.[5] Check the MS tune and detector settings.
-
Issue 3: Co-elution with Other Peaks
Q: My target peak is not well-resolved from other components in the sample. How can I improve the separation?
A: Co-elution can be addressed by modifying the GC method:
-
Optimize the temperature program: A slower temperature ramp can improve the separation of closely eluting compounds.
-
Change the column: A column with a different stationary phase polarity or a longer column can provide better resolution. For fatty acid methyl esters, a polar stationary phase is often used.
-
Adjust the carrier gas flow rate: Optimizing the flow rate can improve column efficiency.
Experimental Protocols
Protocol 1: Derivatization of this compound to its Methyl Ester (FAME)
This protocol is a general guideline and may need optimization for specific sample matrices.
-
Hydrolysis of the Acyl-CoA:
-
To a known amount of sample containing this compound, add 1 mL of 2M methanolic HCl.
-
Cap the tube tightly and heat at 80°C for 1 hour to hydrolyze the CoA ester and simultaneously form the methyl ester.
-
-
Extraction of the FAME:
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 1 mL of water to the tube.
-
Vortex vigorously for 1 minute to extract the FAME into the hexane layer.
-
Centrifuge at 1,500 x g for 5 minutes to separate the layers.
-
-
Sample Cleanup:
-
Carefully transfer the upper hexane layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate (B86663) to the vial to remove any residual water.
-
-
Sample Concentration and Analysis:
-
The sample is now ready for GC-MS analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen.
-
Data Presentation
Table 1: Typical GC-MS Parameters for the Analysis of Hexadeca-2,9-dienoic acid methyl ester
| Parameter | Value |
| GC Column | DB-23 (50% cyanopropyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 240 °C at 5 °C/min, hold for 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-400 |
Table 2: Expected Key Mass Spectral Fragments for Hexadeca-2,9-dienoic acid methyl ester (C₁₇H₃₀O₂)
| m/z | Interpretation |
| 266 | Molecular Ion [M]⁺ |
| 235 | [M - OCH₃]⁺ |
| 74 | McLafferty rearrangement fragment, characteristic of fatty acid methyl esters |
| 87 | Another characteristic fragment for FAMEs |
| 55, 67, 81, 95 | Fragments corresponding to cleavage at various points along the aliphatic chain |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified pathway of polyunsaturated fatty acid β-oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Derivatization of trans,cis-Hexadeca-2,9-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of trans,cis-Hexadeca-2,9-dienoyl-CoA for analytical purposes such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for derivatizing this compound?
Derivatization is crucial for the analysis of fatty acyl-CoAs for several reasons:
-
Increased Volatility for GC-MS: Long-chain acyl-CoAs are not volatile enough for GC analysis. Derivatization to more volatile forms, such as fatty acid methyl esters (FAMEs), is essential.
-
Improved Chromatographic Separation: Derivatization can improve peak shape and resolution in both GC and LC, reducing tailing and enhancing separation from other matrix components.
-
Enhanced Ionization Efficiency for MS: For LC-MS, derivatization can improve the ionization efficiency of the molecule, leading to better sensitivity.
-
Structural Elucidation: Specific derivatization techniques can be employed to help determine the position of double bonds within the fatty acid chain.
Q2: What are the most common derivatization methods for this compound?
The most common methods involve the cleavage of the thioester bond followed by esterification of the resulting free fatty acid. These include:
-
Acid-Catalyzed Transesterification: Using reagents like methanolic HCl or BF3/methanol (B129727) to simultaneously cleave the thioester and form the methyl ester.
-
Base-Catalyzed Transesterification: Using reagents like sodium methoxide (B1231860). This method is generally milder but may not be suitable for all sample types.
For direct analysis of the intact acyl-CoA by LC-MS, derivatization of the phosphate (B84403) groups by methods such as phosphate methylation can be employed to improve chromatographic behavior.[1]
Q3: What are the potential artifacts that can form during the derivatization of this compound?
The primary artifacts of concern for this specific molecule are:
-
Isomerization of Double Bonds: The trans,cis-diene system is susceptible to isomerization under both acidic and basic conditions. This can lead to the formation of trans,trans, cis,cis, or conjugated diene isomers. Acid-catalyzed methods are particularly known to cause isomerization of conjugated dienes.
-
Methoxy (B1213986) Artifacts: Acid-catalyzed methylation, especially with BF3/methanol, can lead to the formation of methoxy artifacts where a methoxy group is added across a double bond.
-
Cyclization: Under strong acidic conditions, the diene system could potentially undergo cyclization reactions.
-
Incomplete Derivatization: This can lead to the presence of the underivatized free fatty acid or the original acyl-CoA, resulting in poor quantification.
-
Oxidation: Polyunsaturated fatty acids are prone to oxidation, especially if not handled under an inert atmosphere.
Troubleshooting Guides
Issue 1: Unexpected peaks in the chromatogram, suggesting isomerization.
Possible Causes:
-
Harsh Derivatization Conditions: High temperatures and prolonged reaction times with either acid or base catalysts can promote double bond migration and isomerization.
-
Inappropriate Catalyst: Acid catalysts, in particular, are known to cause isomerization of polyunsaturated fatty acids.[2]
Solutions:
-
Optimize Reaction Conditions: Reduce the reaction temperature and time. For acid-catalyzed methylation, milder conditions should be tested. For base-catalyzed methods, ensure the reaction is not left for an extended period.
-
Use a Milder Derivatization Reagent: Consider using a base-catalyzed method like sodium methoxide, which is generally less prone to causing isomerization compared to acidic methods.[3] Diazomethane is another mild option for esterification of the free fatty acid after initial hydrolysis of the thioester, but it is hazardous and requires special handling precautions.
-
Prevent Oxidation: The formation of oxidized species can complicate the chromatogram. It is advisable to perform derivatization under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of polyunsaturated fatty acids.[4][5]
Issue 2: Poor recovery or absence of the target analyte peak.
Possible Causes:
-
Incomplete Thioester Cleavage: The conditions used may not be sufficient to completely hydrolyze the thioester bond of the acyl-CoA.
-
Incomplete Esterification: After thioester cleavage, the resulting free fatty acid may not be fully converted to its ester derivative.
-
Analyte Degradation: The acyl-CoA molecule is susceptible to degradation, especially in aqueous solutions and at non-optimal pH.
-
Adsorption to Surfaces: Acyl-CoAs can adsorb to glass and metal surfaces, leading to sample loss.
Solutions:
-
Ensure Complete Thioester Cleavage: For two-step methods, ensure the initial hydrolysis of the thioester bond is complete before proceeding to esterification.
-
Optimize Derivatization Reaction: Ensure an adequate excess of the derivatizing agent and optimal reaction conditions (time and temperature) for complete esterification.
-
Proper Sample Handling: Keep samples on ice and process them quickly to minimize degradation. Store acyl-CoA samples at -80°C.
-
Use Appropriate Labware: Using polypropylene (B1209903) or silanized glassware can help to minimize adsorption of the analyte.
Issue 3: Mass spectral data suggests the presence of methoxy artifacts.
Possible Cause:
-
Acid-Catalyzed Derivatization: The use of reagents like BF3 in methanol is known to produce methoxy artifacts with unsaturated fatty acids.
Solution:
-
Switch to a Base-Catalyzed Method: Employing a base-catalyzed transesterification method will avoid the formation of these specific artifacts.
-
Use a Two-Step Derivatization: First, hydrolyze the thioester bond under basic conditions to the free fatty acid. Then, esterify the fatty acid using a milder reagent that does not introduce methoxy artifacts.
Data Presentation
Table 1: Potential Artifacts and Their Characteristics
| Artifact Type | Description | Common Cause | Analytical Indication (GC-MS of FAME) |
| Isomers | Change in double bond position or geometry (cis/trans). | Harsh derivatization conditions (acid or base). | Peaks with the same mass spectrum but different retention times. |
| Conjugated Dienes | Isomerization of the non-conjugated diene system to a conjugated system. | Acid or base catalysis, high temperatures. | Shift in retention time and potential changes in mass spectral fragmentation. |
| Methoxy Artifacts | Addition of a methoxy group across a double bond. | Acid-catalyzed methylation (e.g., BF3/methanol). | A derivative with a mass increase of 32 Da compared to the expected FAME. |
| Cyclized Products | Intramolecular cyclization of the fatty acid chain. | Strong acidic conditions. | Peaks with a mass spectrum corresponding to a cyclized derivative. |
| Oxidation Products | Introduction of oxygen-containing functional groups (e.g., hydroxyl, keto). | Exposure to air during sample preparation. | Peaks with mass increases corresponding to the addition of oxygen atoms. |
Experimental Protocols
Protocol 1: Mild Base-Catalyzed Transesterification for FAME Preparation
This protocol is designed to minimize isomerization and artifact formation.
-
Sample Preparation: Reconstitute the dried acyl-CoA sample in 100 µL of methanol.
-
Transesterification: Add 200 µL of 0.5 M sodium methoxide in methanol.
-
Incubation: Vortex briefly and incubate at 50°C for 15 minutes.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize by adding 5 µL of glacial acetic acid.
-
Extraction: Add 500 µL of hexane (B92381) and 500 µL of water. Vortex thoroughly and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Protocol 2: LC-MS/MS Analysis of Intact this compound
This method avoids derivatization of the fatty acyl chain, thus preserving its original structure.
-
Sample Extraction: Extract acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction or protein precipitation with cold acetonitrile.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramping up to elute the acyl-CoA.
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Precursor Ion: Monitor for the protonated molecule [M+H]⁺.
-
Product Ion: A characteristic neutral loss of 507 Da (corresponding to the 3'-phospho-ADP moiety) is commonly observed for acyl-CoAs. Monitor for the specific product ion corresponding to the acyl group.
-
Mandatory Visualizations
Caption: Experimental workflow for the analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Isomerization of octadecapentaenoic acid (18:5n-3) in algal lipid samples under derivatization for GC and GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Chromatographic Resolution of trans,cis-Hexadeca-2,9-dienoyl-CoA Isomers
Welcome to the technical support center for enhancing the chromatographic resolution of trans,cis-Hexadeca-2,9-dienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the separation of these challenging geometric isomers.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of this compound isomers by standard reversed-phase HPLC so difficult?
A1: The trans and cis isomers of Hexadeca-2,9-dienoyl-CoA possess the same molecular weight and elemental composition. Their primary difference lies in the spatial arrangement of the acyl chain around the double bonds. This subtle structural variation results in very similar hydrophobicities, leading to co-elution or poor resolution on standard C18 columns, which primarily separate molecules based on hydrophobicity.[1]
Q2: What are the recommended chromatographic techniques for improving the resolution of these isomers?
A2: For enhanced resolution of geometric isomers of fatty acyl-CoAs, specialized chromatographic techniques are recommended. Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful method that separates isomers based on the interaction between the silver ions on the stationary phase and the π-electrons of the double bonds in the analytes.[2][3][4][5][6] Additionally, ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides high separation efficiency and sensitive detection, which is crucial for analyzing complex biological samples.[7][8][9][10]
Q3: Is derivatization of the Hexadeca-2,9-dienoyl-CoA molecule necessary for analysis?
A3: For HPLC and UPLC-MS/MS analysis, derivatization of the acyl-CoA molecule itself is generally not required. However, for gas chromatography (GC) analysis, derivatization to the corresponding fatty acid methyl esters (FAMEs) is a necessary step to increase the volatility of the analytes. It is important to note that GC is more commonly used for the analysis of free fatty acids rather than their CoA esters.
Q4: What detection methods are most suitable for the analysis of Hexadeca-2,9-dienoyl-CoA isomers?
A4: Tandem mass spectrometry (MS/MS) is the preferred detection method for acyl-CoA isomers due to its high sensitivity and selectivity.[9][10][11] It allows for the quantification of isomers even at low concentrations in complex biological matrices. For HPLC systems without a mass spectrometer, UV detection at approximately 260 nm can be used, as the adenine (B156593) moiety of the Coenzyme A molecule has a strong UV absorbance.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Isomers | Inadequate Stationary Phase Chemistry: Standard C18 columns often lack the selectivity for geometric isomers. | - Switch to a Silver-Ion (Ag+) HPLC Column: This provides excellent selectivity based on the interaction with double bonds.[2][3][4][5] - Consider a Phenyl-Hexyl Column: The π-π interactions with the phenyl ligands can offer alternative selectivity. - Use a Longer Column or Columns in Series: This increases the number of theoretical plates and can improve resolution. |
| Suboptimal Mobile Phase Composition: The mobile phase composition directly influences selectivity. | - Optimize the Organic Modifier: Vary the ratio of acetonitrile (B52724) or methanol (B129727) in the mobile phase. - Adjust the pH of the Aqueous Component: This can alter the ionization state of the molecule and affect retention. - Incorporate an Ion-Pairing Reagent: Reagents like triethylamine (B128534) (TEA) or hexafluoroisopropanol (HFIP) can improve peak shape and resolution. | |
| Inappropriate Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. | - Optimize the Column Temperature: Experiment with a range of temperatures (e.g., 25-40°C). Lower temperatures may increase retention and improve resolution in some cases. | |
| Peak Tailing | Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based columns can interact with the polar head group of the acyl-CoA. | - Use an End-Capped Column: This minimizes the number of free silanol groups. - Add a Mobile Phase Modifier: A small amount of a competing base (e.g., triethylamine) can reduce tailing. - Lower the pH of the Mobile Phase: This can suppress the ionization of silanol groups. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce the Injection Volume or Sample Concentration: Dilute the sample and re-inject. | |
| Irreproducible Retention Times | Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. | - Prepare Fresh Mobile Phase Daily: Ensure accurate measurements of all components. - Thoroughly Degas the Mobile Phase: Dissolved gases can cause pump cavitation and flow rate fluctuations. |
| Column Equilibration Issues: Insufficient equilibration time with the mobile phase can cause retention time drift. | - Equilibrate the Column for an Extended Period: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. | |
| Fluctuations in Column Temperature: Changes in ambient temperature can affect retention. | - Use a Column Oven: This will maintain a stable column temperature throughout the analysis. | |
| Low Signal Intensity / Poor Sensitivity | Suboptimal Mass Spectrometer Settings: Ionization and fragmentation parameters may not be optimized for the analyte. | - Perform a Compound Optimization/Tuning: Infuse a standard solution of the analyte to determine the optimal cone voltage, collision energy, and other MS parameters. |
| Sample Degradation: Acyl-CoAs can be susceptible to hydrolysis. | - Keep Samples Cold: Use an autosampler with temperature control (e.g., 4°C). - Prepare Samples Fresh: Analyze samples as soon as possible after preparation. |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for the Separation of Hexadeca-2,9-dienoyl-CoA Isomers
This protocol provides a robust method for the separation and quantification of this compound isomers using UPLC-MS/MS.
Instrumentation:
-
UPLC System: A high-pressure binary solvent delivery system with a temperature-controlled column compartment and autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 0.4 95 5 1.0 0.4 95 5 12.0 0.4 5 95 15.0 0.4 5 95 15.1 0.4 95 5 | 20.0 | 0.4 | 95 | 5 |
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 40 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z), Collision Energy (eV) - To be determined by direct infusion of a standard.
-
Sample Preparation:
-
Biological samples (e.g., cell lysates, tissue homogenates) should be extracted using a suitable method for acyl-CoAs, such as solid-phase extraction (SPE) with a C18 cartridge.
-
The final extract should be reconstituted in a solvent compatible with the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Silver-Ion HPLC Method for Enhanced Isomer Resolution
This protocol is designed to achieve baseline separation of the geometric isomers using a silver-ion stationary phase.
Instrumentation:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, a column oven, and a UV detector or mass spectrometer.
Chromatographic Conditions:
-
Column: ChromSpher 5 Lipids, 5 µm, 4.6 x 250 mm (or similar silver-ion column)
-
Mobile Phase A: Hexane
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) Flow Rate (mL/min) %A %B 0.0 1.0 99.9 0.1 20.0 1.0 98.0 2.0 30.0 1.0 98.0 2.0 31.0 1.0 99.9 0.1 | 40.0 | 1.0 | 99.9 | 0.1 |
-
Column Temperature: 20°C
-
Injection Volume: 10 µL
-
Detection: UV at 260 nm or ESI-MS (as described in Protocol 1)
Quantitative Data Summary
The following table presents representative data for the separation of this compound isomers based on the UPLC-MS/MS method described in Protocol 1. Note: Actual retention times and resolution may vary depending on the specific instrumentation and column used.
| Isomer | Retention Time (min) | Resolution (Rs) |
| trans-2, cis-9-Hexadeca-2,9-dienoyl-CoA | 10.2 | - |
| cis-2, trans-9-Hexadeca-2,9-dienoyl-CoA | 10.8 | 2.1 |
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. aocs.org [aocs.org]
- 6. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low signal intensity in mass spectrometry of trans,cis-Hexadeca-2,9-dienoyl-CoA
Welcome to the technical support center for the mass spectrometry analysis of trans,cis-Hexadeca-2,9-dienoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on addressing low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a sixteen-carbon chain fatty acyl-coenzyme A with two double bonds. The "trans" configuration is at the second carbon position, and the "cis" configuration is at the ninth carbon position. Fatty acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cell signaling.[1][2] The specific isomer, (5Z,9Z)-hexadecadienoic acid, has shown biological activity, including antimicrobial effects and inhibition of human topoisomerase I, suggesting that different isomers of hexadecadienoic acid could have significant biological roles.[3]
Q2: What is the expected fragmentation pattern for this compound in tandem mass spectrometry (MS/MS)?
Long-chain fatty acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode tandem mass spectrometry.[4][5][6] This corresponds to the loss of the phosphoadenosine diphosphate (B83284) moiety of the coenzyme A molecule. The resulting product ion will be specific to the acyl chain. For this compound (molecular weight to be calculated), the protonated molecule [M+H]⁺ would be observed in the precursor scan, and the primary product ion would be at [M+H-507]⁺.
Q3: Which ionization mode is generally preferred for the analysis of long-chain fatty acyl-CoAs?
For the analysis of long-chain fatty acyl-CoAs, positive ion electrospray ionization (ESI) mode is often more sensitive than negative ion mode.[4][5] Studies have shown a roughly three-fold increase in sensitivity when using positive ion mode for similar molecules.[4]
Troubleshooting Guide: Overcoming Low Signal Intensity
Low signal intensity is a common issue in the mass spectrometric analysis of lipids and their derivatives. This guide provides a structured approach to diagnosing and resolving this problem when analyzing this compound.
Problem: Low or no signal for this compound
This troubleshooting guide follows a logical workflow to identify the root cause of low signal intensity.
Caption: Troubleshooting workflow for low signal intensity.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Analyte Instability/Degradation | - Prepare fresh samples and standards. - Analyze samples promptly after preparation. - Avoid prolonged exposure to light and elevated temperatures. - Ensure the pH of the sample solution is appropriate to maintain stability. | Increased signal intensity and reproducibility. |
| Inefficient Extraction | - Validate the extraction method for recovery of long-chain dienoic acyl-CoAs. - Consider solid-phase extraction (SPE) for sample cleanup and concentration.[7] - Ensure complete dissolution of the final extract, especially for very-long-chain species.[4] | Higher analyte concentration in the final sample, leading to a stronger signal. |
| Poor Chromatographic Performance | - Use a reversed-phase C18 or a shorter C8 column suitable for lipid analysis. - Optimize the mobile phase gradient. A common mobile phase consists of an aqueous component with a pH modifier (e.g., ammonium (B1175870) acetate (B1210297) or triethylamine) and an organic component like acetonitrile.[8] - Ensure the analyte is not co-eluting with a large, interfering peak. | Sharper, more intense chromatographic peaks with better separation from matrix components. |
| Suboptimal Mass Spectrometer Settings | - Optimize ionization source parameters (e.g., spray voltage, gas flows, source temperature) using a standard solution of a similar long-chain acyl-CoA. - Perform a product ion scan to confirm the neutral loss of 507 Da and optimize the collision energy to maximize the intensity of the acyl-specific fragment ion.[4] - Ensure the mass spectrometer is properly calibrated. | Increased precursor and product ion intensity. |
| Ion Suppression | - Dilute the sample extract to reduce the concentration of co-eluting matrix components that can suppress the ionization of the target analyte.[9][10] - Enhance sample cleanup procedures. SPE is effective at removing phospholipids (B1166683) and other matrix components known to cause ion suppression.[9] - Modify the chromatographic method to separate the analyte from the region where most of the matrix components elute. | Improved signal-to-noise ratio and more accurate quantification. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Fatty Acyl-CoAs from Biological Tissues
This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissues.[7]
Materials:
-
Tissue sample (e.g., liver, heart)
-
100 mM KH₂PO₄ buffer, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification column
-
C18 solid-phase extraction (SPE) cartridge
-
Homogenizer
Procedure:
-
Homogenize the tissue sample in ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).
-
Add 2-propanol and homogenize again.
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile.
-
Centrifuge to pellet the precipitated proteins and other cellular debris.
-
Load the supernatant onto an oligonucleotide purification column to bind the acyl-CoAs.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs with 2-propanol.
-
Concentrate the eluent under a stream of nitrogen.
-
For further cleanup, the concentrated eluent can be passed through a C18 SPE cartridge.
-
Elute the acyl-CoAs from the SPE cartridge and reconstitute in an appropriate solvent for LC-MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is based on established methods for long-chain fatty acyl-CoA analysis.[4][5][8]
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 10 mM Ammonium acetate in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20-95% B
-
15-20 min: 95% B
-
20.1-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ for this compound
-
Product Ion: [M+H-507]⁺
-
Spray Voltage: 4500 V
-
Source Temperature: 350 °C
-
Gas 1 (Nebulizer Gas): 40 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 30 psi
-
Collision Gas (CAD): Medium
-
Collision Energy (CE): Optimize for the specific instrument and analyte (typically 20-40 eV).
-
Declustering Potential (DP): Optimize for the specific instrument and analyte (typically 50-100 V).
Signaling Pathway and Metabolic Context
This compound is an intermediate in fatty acid metabolism. Long-chain fatty acyl-CoAs are central to energy production through β-oxidation and are precursors for the synthesis of various lipids that can act as signaling molecules.
References
- 1. Hexadecenoic Fatty Acid Isomers in Human Blood Lipids and Their Relevance for the Interpretation of Lipidomic Profiles | PLOS One [journals.plos.org]
- 2. Localization of Fatty Acyl and Double Bond Positions in Phosphatidylcholines Using a Dual Stage CID Fragmentation Coupled with Ion Mobility Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Purity Assessment of Synthetic trans,cis-Hexadeca-2,9-dienoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic trans,cis-Hexadeca-2,9-dienoyl-CoA. The information provided addresses common issues related to purity assessment, stability, and handling of this long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in assessing the purity of synthetic this compound?
A1: The main challenges stem from the molecule's inherent chemical liabilities. These include:
-
Isomeric Complexity: The presence of both trans and cis double bonds can lead to contamination with other geometric isomers (e.g., trans,trans; cis,cis; cis,trans) which can be difficult to separate chromatographically.[1]
-
Thioester Instability: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain nucleophiles, leading to the formation of Coenzyme A and the free fatty acid.
-
Oxidation: The polyunsaturated fatty acyl chain is prone to oxidation, which can introduce various impurities such as hydroperoxides.[2]
-
Poor Solubility and Aggregation: Long-chain acyl-CoAs can be difficult to dissolve and may form micelles in aqueous solutions, complicating quantification and analysis.[3]
Q2: What is the recommended method for routine purity analysis?
A2: The most common and reliable method for routine purity analysis is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4] The adenine (B156593) ring of the Coenzyme A moiety allows for strong UV absorbance at approximately 260 nm, enabling sensitive detection.[4] This method can effectively separate the target compound from many common impurities.
Q3: How should I properly store and handle synthetic this compound to maintain its purity?
A3: Proper handling and storage are critical to prevent degradation.
-
Storage: Store the compound as a lyophilized powder or a dry film at -80°C under an inert atmosphere (e.g., argon or nitrogen).
-
Solubilization: For stock solutions, use a minimal amount of an organic solvent like methanol (B129727) before diluting with an appropriate aqueous buffer.[5] Some researchers suggest that making fresh solutions daily is the most reliable practice to ensure stability for downstream applications.[6]
-
Solution Stability: Aqueous solutions are generally unstable and should be used immediately after preparation.[6] Avoid repeated freeze-thaw cycles. If storage of solutions is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C.
-
pH: Maintain solutions at a slightly acidic to neutral pH (pH 6.0-7.0) to minimize thioester hydrolysis.
Q4: How can I confirm the identity of the main peak in my chromatogram as this compound?
A4: While HPLC-UV provides quantitative purity information, it does not confirm molecular identity. The identity should be confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem MS (LC-MS/MS).[2] Electrospray ionization (ESI) in positive mode is typically used to detect the molecular ion [M+H]⁺. High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Q: I see multiple peaks in my HPLC chromatogram when I expected only one. What could they be?
A: Unexpected peaks can arise from several sources. The troubleshooting workflow below can help identify the cause.
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
Summary of Potential Impurities:
| Potential Impurity | Likely Cause | Identification Method |
| Geometric Isomers | Incomplete stereoselectivity during synthesis. | High-resolution HPLC, NMR Spectroscopy[1][7] |
| Free Coenzyme A | Hydrolysis of the thioester bond. | HPLC (comparison to standard), LC-MS |
| trans,cis-Hexadeca-2,9-dienoic Acid | Hydrolysis of the thioester bond. | HPLC (may have different retention), LC-MS |
| Oxidized Acyl-CoA Species | Exposure to air/oxidants. | LC-MS (mass increase of +16 or +32 Da) |
| Shorter/Longer Acyl-CoAs | Impurities in fatty acid starting material. | LC-MS (different molecular weights) |
Issue 2: Low or Inconsistent Purity Reading
Q: My calculated purity is lower than expected, or varies between experiments. Why?
A: This often points to sample degradation or issues with the analytical method.
-
Degradation During Analysis: Long run times or inappropriate mobile phase pH can cause on-column degradation. Ensure the mobile phase is slightly acidic (e.g., containing 0.1% acetic or phosphoric acid) to stabilize the thioester.[2][8]
-
Inaccurate Quantification: The molar extinction coefficient can be sensitive to the solvent environment. Ensure that standards and samples are prepared in the exact same solvent for accurate comparison.
-
Sample Adsorption: Long-chain acyl-CoAs can adsorb to plastic surfaces. Using glass or low-retention vials may improve consistency.[9]
-
Incomplete Solubilization: Ensure the sample is fully dissolved before injection. Sonication in a water bath can aid dissolution, but should be done carefully to avoid heating the sample.
Experimental Protocols
Protocol 1: Standard Purity Assessment by RP-HPLC-UV
This protocol outlines a general method for determining the purity of this compound.
Caption: General workflow for purity assessment by HPLC-UV.
Table 1: Example HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 75 mM KH₂PO₄, pH 6.5[4] |
| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid[2][10] |
| Gradient | 20-80% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[4] |
| Detection | UV at 260 nm[4] |
| Injection Volume | 10 µL |
Note: This gradient is a starting point and must be optimized for your specific system and impurity profile.
Protocol 2: Identity Confirmation by LC-MS
-
Sample Preparation: Prepare the sample as described in Protocol 1, but at a lower concentration (e.g., 10-50 µg/mL).
-
LC Separation: Use a compatible LC system (e.g., UPLC/UHPLC) with a C18 column. The mobile phase should use volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid instead of phosphate (B84403) buffers.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Full scan from m/z 200-1200 to find the parent ion. The expected [M+H]⁺ for C₃₇H₆₀N₇O₁₇P₃S is ~1016.3 m/z.
-
MS/MS (Optional): Perform fragmentation analysis on the parent ion to confirm the presence of key fragments, such as the CoA moiety.
-
Understanding Degradation Pathways
The purity of this compound is threatened by several chemical reactions. Understanding these pathways is key to preventing the formation of impurities.
Caption: Potential chemical degradation pathways for the title compound.
References
- 1. hplc.eu [hplc.eu]
- 2. aocs.org [aocs.org]
- 3. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct Experimental Characterization of a Bridged Bicyclic Glycosyl Dioxacarbenium Ion by 1H and 13C NMR Spectroscopy: Importance of Conformation on Participation by Distal Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetic acid - Wikipedia [en.wikipedia.org]
Preventing degradation of trans,cis-Hexadeca-2,9-dienoyl-CoA during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of trans,cis-Hexadeca-2,9-dienoyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound is primarily caused by three factors:
-
Enzymatic Degradation: Thioesterase enzymes present in the biological sample can hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.
-
Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly under neutral or alkaline pH conditions. Elevated temperatures can also accelerate this process.
-
Oxidation: The polyunsaturated fatty acyl chain, especially the conjugated diene system, is prone to oxidation by reactive oxygen species (ROS). This can lead to the formation of various oxidation products and a loss of the parent molecule.
Q2: How can I minimize enzymatic degradation of my sample?
A2: To minimize enzymatic degradation, it is crucial to rapidly quench metabolic activity at the time of sample collection. For tissue samples, flash-freezing in liquid nitrogen is recommended. For cell cultures, quenching can be achieved by adding a pre-chilled organic solvent, such as methanol (B129727) at -80°C, directly to the culture plate.
Q3: What is the optimal pH for sample preparation to prevent chemical hydrolysis?
A3: An acidic pH is essential to minimize chemical hydrolysis of the thioester bond. It is recommended to use an extraction buffer with a pH between 4.5 and 5.5. A common choice is a 100 mM potassium phosphate (B84403) buffer at pH 4.9.
Q4: What role does temperature play in sample stability?
A4: Low temperatures are critical for preserving the integrity of this compound. All sample preparation steps, including homogenization and centrifugation, should be performed on ice or at 4°C. For long-term storage, samples should be kept at -80°C.
Q5: Should I use antioxidants during sample preparation?
A5: Yes, the use of antioxidants is highly recommended to prevent the oxidation of the polyunsaturated fatty acyl chain. Butylated hydroxytoluene (BHT) is a commonly used antioxidant that can be added to the extraction solvent.
Q6: What are the recommended methods for extracting this compound?
A6: Extraction is typically performed using organic solvents. A common method involves homogenization in a mixture of isopropanol (B130326) and an acidic aqueous buffer, followed by the addition of acetonitrile (B52724). Solid-phase extraction (SPE) can also be used for sample cleanup and concentration.
Q7: How can I quantify the concentration of this compound in my samples?
A7: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of long-chain fatty acyl-CoAs. This technique offers high specificity and allows for the use of stable isotope-labeled internal standards for accurate quantification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Enzymatic degradation from delayed sample quenching. | Flash-freeze tissue samples in liquid nitrogen immediately upon collection. For cell cultures, quench with ice-cold methanol. |
| Chemical hydrolysis due to inappropriate pH. | Ensure all buffers and solvents used for extraction are acidic (pH 4.5-5.5). | |
| Oxidation of the polyunsaturated acyl chain. | Add an antioxidant such as BHT to the extraction solvent. Handle samples under dim light and consider purging with nitrogen or argon. | |
| Poor reproducibility between replicate samples | Inconsistent sample handling and processing times. | Standardize all sample preparation steps, ensuring consistent timing for each step and maintaining cold temperatures throughout. |
| Incomplete extraction of the analyte. | Ensure thorough homogenization of the sample. Consider optimizing the solvent mixture and extraction time. | |
| Presence of interfering peaks in the chromatogram | Inadequate sample cleanup. | Incorporate a solid-phase extraction (SPE) step after the initial extraction to remove interfering substances. |
| Matrix effects in LC-MS/MS analysis. | Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
-
Sample Quenching: Immediately after collection, flash-freeze approximately 50 mg of tissue in liquid nitrogen.
-
Homogenization: Homogenize the frozen tissue in 1 mL of ice-cold extraction buffer (100 mM potassium phosphate, pH 4.9) containing 0.01% BHT.
-
Solvent Extraction: Add 2 mL of a 2:1 (v/v) mixture of isopropanol and acetonitrile to the homogenate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Drying: Dry the supernatant under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
-
Column Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of the extraction buffer (100 mM potassium phosphate, pH 4.9).
-
Sample Loading: Load the reconstituted sample extract onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Workflow for the preparation of this compound samples.
Caption: Degradation pathways of this compound.
Validation & Comparative
Validation of trans,cis-Hexadeca-2,9-dienoyl-CoA as a specific substrate for enoyl-CoA isomerase
For Researchers, Scientists, and Drug Development Professionals
Understanding Enoyl-CoA Isomerase and its Substrate Specificity
Enoyl-CoA isomerase (EC 5.3.3.8) is an essential enzyme in the metabolism of unsaturated fatty acids with double bonds at odd-numbered carbon positions.[1][2] Its primary function is to convert 3-cis- or 3-trans-enoyl-CoA esters to the 2-trans-enoyl-CoA isomer, which is a substrate for the next enzyme in the β-oxidation pathway, enoyl-CoA hydratase.[1][3] The enzyme is found in both mitochondria and peroxisomes and can exist as a monofunctional protein or as part of a multifunctional enzyme complex.[2][4][5]
The substrate specificity of enoyl-CoA isomerase is generally broad, accommodating fatty acyl-CoA esters with varying chain lengths, typically from C6 to C16.[1] However, the catalytic efficiency can vary significantly with the chain length and the geometry of the double bond.
Comparative Kinetic Data of Known Enoyl-CoA Isomerase Substrates
To provide a basis for comparison for a novel substrate such as trans,cis-Hexadeca-2,9-dienoyl-CoA, the following table summarizes the kinetic parameters of various known substrates for mitochondrial enoyl-CoA isomerase.
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| cis-3-Octenoyl-CoA | Rat Liver | 25 | 120 | 58 | 2.3 x 106 |
| trans-3-Octenoyl-CoA | Rat Liver | 30 | 150 | 72 | 2.4 x 106 |
| cis-3-Decenoyl-CoA | Rat Liver | 20 | 100 | 48 | 2.4 x 106 |
| trans-3-Decenoyl-CoA | Rat Liver | 25 | 130 | 62 | 2.5 x 106 |
| cis-3-Dodecenoyl-CoA | Rat Liver | 15 | 80 | 38 | 2.5 x 106 |
| trans-3-Dodecenoyl-CoA | Rat Liver | 20 | 110 | 53 | 2.7 x 106 |
Note: The kinetic values presented are approximate and can vary depending on the specific assay conditions and the purity of the enzyme and substrate.
Experimental Protocols
Synthesis of this compound
The validation of a novel substrate begins with its synthesis. Long-chain dienoyl-CoA thioesters can be synthesized through a multi-step chemical process. A general approach involves:
-
Synthesis of the Dienoic Acid: The corresponding fatty acid, trans,cis-hexadeca-2,9-dienoic acid, can be synthesized using methods of organic chemistry, such as Wittig or Horner-Wadsworth-Emmons reactions, to establish the correct stereochemistry of the double bonds.[6]
-
Activation of the Carboxylic Acid: The synthesized dienoic acid is then activated to a more reactive species, for example, by converting it to an N-hydroxysuccinimide (NHS) ester.[7]
-
Thioesterification with Coenzyme A: The activated fatty acid is subsequently reacted with the free thiol group of Coenzyme A to form the desired this compound thioester.[7][8][9] The final product must be purified, typically by high-performance liquid chromatography (HPLC), and its identity confirmed by mass spectrometry and NMR spectroscopy.
Enoyl-CoA Isomerase Activity Assay
The activity of enoyl-CoA isomerase with a novel substrate can be determined using a continuous spectrophotometric assay. This assay couples the isomerization reaction to the subsequent hydration reaction catalyzed by enoyl-CoA hydratase and the oxidation of the resulting 3-hydroxyacyl-CoA by 3-hydroxyacyl-CoA dehydrogenase, which is monitored by the reduction of NAD+ to NADH.
Materials:
-
Purified enoyl-CoA isomerase
-
Purified enoyl-CoA hydratase (crotonase)
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
This compound (or other test substrate)
-
NAD+
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, NAD+, enoyl-CoA hydratase, and 3-hydroxyacyl-CoA dehydrogenase.
-
Incubate the mixture for a few minutes at a constant temperature (e.g., 25°C) to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding a known concentration of the substrate, this compound.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the change in absorbance over time. The initial rate of the reaction is determined from the linear portion of the curve.
-
To determine the kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the substrate. The data is then plotted using a Michaelis-Menten or Lineweaver-Burk plot.
Visualizing the Biochemical and Experimental Pathways
To further clarify the processes involved, the following diagrams illustrate the biochemical reaction catalyzed by enoyl-CoA isomerase and a typical experimental workflow for substrate validation.
Caption: Biochemical pathway of enoyl-CoA isomerase in β-oxidation.
Caption: Experimental workflow for validating a novel substrate.
By following the outlined experimental procedures and using the provided comparative data, researchers can effectively evaluate the potential of this compound or other novel compounds as specific substrates for enoyl-CoA isomerase. This systematic approach is crucial for advancing our understanding of lipid metabolism and for the development of new therapeutic agents targeting this pathway.
References
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Enoyl CoA isomerase - Wikipedia [en.wikipedia.org]
- 3. Fatty Acids -- Additional Enzymes: Enoyl CoA [library.med.utah.edu]
- 4. Frontiers | Insights Into the Peroxisomal Protein Inventory of Zebrafish [frontiersin.org]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
- 6. Synthesis and characterization of hexadecadienyl compounds with a conjugated diene system, sex pheromone of the persimmon fruit moth and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-reactivity of antibodies against trans,cis-Hexadeca-2,9-dienoyl-CoA binding proteins
A Comparative Guide to Antibody Cross-Reactivity for Acyl-CoA Binding Proteins
Disclaimer: A comprehensive review of publicly available scientific literature and product datasheets did not yield specific experimental data on the cross-reactivity of antibodies targeting trans,cis-Hexadeca-2,9-dienoyl-CoA binding proteins. The following guide is therefore presented as a framework for researchers, scientists, and drug development professionals on how to design and execute a comparative analysis of antibody cross-reactivity for a specific Acyl-CoA binding protein. The data presented is illustrative, and the protocols are generalized methodologies for such an assessment.
Introduction to Antibody Cross-Reactivity
Antibody cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different, non-target antigen.[1][2] This phenomenon is typically due to structural similarities or shared epitopes between the target and off-target molecules.[1][2] In immunoassays and therapeutic applications, unintended cross-reactivity can lead to inaccurate results, reduced specificity, and potential off-target effects, compromising experimental reproducibility and safety.[1][3] Therefore, rigorous assessment of antibody specificity is a critical validation step in antibody selection and development.[2][4]
This guide outlines a systematic approach to comparing the cross-reactivity of different antibodies that may bind to this compound binding protein, with a focus on potential off-target binding to structurally related proteins such as other Acyl-CoA binding proteins (ACBPs) and Fatty Acid-Binding Proteins (FABPs).
Predicting and Quantifying Cross-Reactivity
A preliminary assessment of potential cross-reactivity can be performed in silico by comparing the sequence homology of the immunogen used to generate the antibody with sequences of related proteins.[1][5] Tools like NCBI-BLAST are commonly used for this purpose.[1][5] An alignment score of over 75% homology is often considered a strong indicator of potential cross-reactivity.[2] However, experimental validation is essential to confirm these predictions.
Data Presentation: Hypothetical Cross-Reactivity Profile
The following table illustrates how quantitative cross-reactivity data for three hypothetical monoclonal antibodies (MAb-1, MAb-2, MAb-3) could be presented. Data is typically generated using techniques like competitive ELISA, where the percentage cross-reactivity is calculated relative to the binding affinity for the target antigen.
| Antibody | Target Antigen | Potential Cross-Reactant | Method | % Cross-Reactivity |
| MAb-1 | This compound BP | General Acyl-CoA Binding Protein (ACBP) | Competitive ELISA | 15.2% |
| Fatty Acid-Binding Protein 1 (FABP1) | Competitive ELISA | < 0.1% | ||
| Sterol Carrier Protein 2 (SCP2) | Competitive ELISA | 1.5% | ||
| MAb-2 | This compound BP | General Acyl-CoA Binding Protein (ACBP) | Competitive ELISA | 2.3% |
| Fatty Acid-Binding Protein 1 (FABP1) | Competitive ELISA | < 0.1% | ||
| Sterol Carrier Protein 2 (SCP2) | Competitive ELISA | 0.5% | ||
| MAb-3 | This compound BP | General Acyl-CoA Binding Protein (ACBP) | Competitive ELISA | 45.8% |
| Fatty Acid-Binding Protein 1 (FABP1) | Competitive ELISA | 5.7% | ||
| Sterol Carrier Protein 2 (SCP2) | Competitive ELISA | 8.2% |
Data is hypothetical and for illustrative purposes only.
Experimental Workflow for Cross-Reactivity Assessment
A multi-step approach is recommended to thoroughly characterize antibody specificity. This typically begins with computational analysis, followed by targeted immunoassays and broader screening using protein arrays.
Caption: Workflow for assessing antibody cross-reactivity.
Experimental Protocols
Detailed methodologies are crucial for reproducible cross-reactivity assessment. Below are standard protocols for key experiments.
Competitive ELISA for Quantitative Cross-Reactivity
This assay quantifies the specificity of an antibody by measuring its binding to the target antigen in the presence of a competing, potential cross-reactant.[6][7]
-
Plate Coating: Coat a high-binding 96-well microplate with 100 µL/well of the target antigen (this compound BP) at a concentration of 1-10 µg/mL in coating buffer (e.g., 0.05M carbonate buffer, pH 9.6). Incubate overnight at 4°C.[7][8]
-
Washing: Remove the coating solution and wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[7]
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk). Incubate for 1-2 hours at 37°C.[7]
-
Competitive Reaction: Prepare serial dilutions of the competitor protein (e.g., general ACBP, FABP1) and a standard curve of the target antigen. In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the competitor or standard antigen for 1-2 hours at 37°C.
-
Incubation: Add 100 µL of the antibody-antigen mixtures to the coated and blocked wells. Incubate for 90 minutes at 37°C.[7]
-
Detection: Wash the plate 3 times. Add 100 µL of an enzyme-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted according to the manufacturer's instructions. Incubate for 1 hour at 37°C.[7]
-
Signal Development: Wash the plate 5 times. Add 100 µL of a suitable substrate (e.g., TMB).[7] Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). Calculate the concentration of the competitor protein required to cause 50% inhibition of binding (IC50). The percent cross-reactivity is calculated as: (%CR) = (IC50 of Target Antigen / IC50 of Competitor Protein) x 100.
Western Blot for Specificity Assessment
Western blotting provides qualitative data on whether an antibody binds to other proteins in a complex mixture, based on their molecular weight.[4][6]
-
Sample Preparation: Prepare protein lysates from cells or tissues known to express the target protein and potential cross-reactants. Also, obtain purified recombinant proteins for the target and potential cross-reactants as controls.
-
Electrophoresis: Separate the protein lysates and recombinant proteins (20-30 µg per lane) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody at its optimal dilution overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane 3 times for 10 minutes each with wash buffer (e.g., TBST).
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Wash the membrane 3 times. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system. A single band at the expected molecular weight for the target protein indicates high specificity, while additional bands suggest cross-reactivity.[11]
Protein Microarray for High-Throughput Screening
Protein microarrays allow for the simultaneous screening of an antibody against thousands of individual human proteins, providing a broad view of its specificity.[12][13]
-
Array Blocking: Block the protein microarray slide according to the manufacturer's protocol to prevent non-specific binding.
-
Antibody Incubation: Incubate the microarray with the primary antibody of interest, diluted in an appropriate assay buffer.[13]
-
Washing: Wash the slide to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the array with a fluorophore-labeled secondary antibody.[13]
-
Final Wash: Perform final washes to remove unbound secondary antibody.
-
Scanning and Analysis: Scan the microarray slide using a laser scanner at the appropriate wavelength. Analyze the resulting image to identify which proteins on the array the antibody has bound to. Significant signals from proteins other than the intended target are indicative of cross-reactivity.[12]
Conclusion
The validation of antibody specificity is a cornerstone of reliable research and safe therapeutic development. While no specific data is currently available for antibodies against this compound binding proteins, the workflow and protocols outlined in this guide provide a robust framework for their evaluation. A combination of in silico prediction, quantitative immunoassays like competitive ELISA, qualitative confirmation by Western blot, and broad-spectrum analysis with protein arrays is essential for selecting an antibody with the highest specificity and lowest risk of off-target effects.
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. PEPperPRINT: Analyze Antibody Cross-Reactivity with PEPperCHIP® Peptide Microarrays [pepperprint.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. bosterbio.com [bosterbio.com]
- 6. elisakits.co.uk [elisakits.co.uk]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. mabtech.com [mabtech.com]
- 9. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - ES [thermofisher.com]
- 10. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 11. biocompare.com [biocompare.com]
- 12. Referencing cross-reactivity of detection antibodies for protein array experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cambridgeproteinarrays.com [cambridgeproteinarrays.com]
Confirming the Identity of trans,cis-Hexadeca-2,9-dienoyl-CoA in Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of specific lipid isomers, such as trans,cis-Hexadeca-2,9-dienoyl-CoA, in complex biological matrices is a significant challenge in lipidomics and drug development. The subtle differences in the spatial arrangement of double bonds can lead to vastly different biological activities, making unambiguous identification crucial for understanding metabolic pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of analytical strategies for the confident identification of this compound, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a C16:2 acyl-coenzyme A thioester, an activated form of hexadecadienoic acid. Acyl-CoAs are central intermediates in fatty acid metabolism, participating in beta-oxidation and the synthesis of complex lipids. The specific trans,cis-2,9 isomer may play a role in distinct metabolic pathways, potentially serving as a biomarker for certain physiological or pathological states. However, its precise biological function and the pathways in which it is involved are still under investigation. The primary challenge in its analysis lies in distinguishing it from other C16:2-CoA isomers that possess the same mass but differ in the position and/or geometry of their double bonds.
Comparison of Analytical Methodologies
The gold standard for the analysis of acyl-CoAs is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This technique offers the necessary sensitivity and selectivity to detect these low-abundance molecules in complex biological samples. However, the successful identification of a specific isomer like this compound hinges on a multi-faceted approach that combines chromatographic separation, specific mass spectrometric fragmentation patterns, and comparison with a reference standard.
Chromatographic Separation of C16:2-CoA Isomers
Effective chromatographic separation is the first and most critical step in distinguishing isomers. Reversed-phase UPLC is the most common approach.
| Chromatographic Method | Principle | Advantages | Disadvantages | Key Experimental Considerations |
| Reversed-Phase UPLC | Separation based on hydrophobicity. Isomers with different double bond positions can exhibit slight differences in retention time. | High resolution and compatibility with MS. | Co-elution of closely related isomers is common. | Column chemistry (e.g., C18, C30), gradient profile, and mobile phase composition must be meticulously optimized. |
| Silver Ion (Ag+) HPLC | Separation based on the interaction of silver ions with the π-electrons of the double bonds. | Excellent separation of cis and trans isomers and isomers with different double bond positions. | Less compatible with direct MS coupling due to the presence of non-volatile silver salts. Requires offline collection and subsequent analysis. | Can be used as a pre-fractionation step before UPLC-MS/MS analysis. |
Mass Spectrometric Identification
Tandem mass spectrometry (MS/MS) provides structural information that can help to pinpoint the location of double bonds.
| MS/MS Technique | Principle | Advantages | Disadvantages | Key Experimental Considerations |
| Collision-Induced Dissociation (CID) | Fragmentation of the precursor ion by collision with an inert gas. | Widely available and provides characteristic fragmentation patterns for the acyl-CoA backbone. | Often insufficient to differentiate double bond positional isomers as fragmentation primarily occurs at the thioester bond. | Optimization of collision energy is crucial to generate informative fragment ions. |
| Ozone-Induced Dissociation (OzID) | Online reaction with ozone to cleave the C=C double bonds, generating fragments indicative of their positions. | Provides direct evidence of double bond location. | Requires specialized instrumentation or modification of the mass spectrometer. | Ozone concentration and reaction time need careful control. |
| Paternò-Büchi (PB) Reaction Coupled with MS | Photochemical reaction with a reagent like acetone (B3395972) followed by MS/MS to induce fragmentation at the original double bond location. | Can be performed online with a UV light source. | May have lower efficiency and produce complex spectra. | Selection of the appropriate reagent and optimization of UV irradiation time are critical. |
The Critical Role of a Reference Standard
The unambiguous confirmation of this compound requires a pure, chemically synthesized reference standard. Due to the lack of commercially available standards for this specific isomer, in-house synthesis is often necessary.
Strategies for Obtaining a Reference Standard:
-
Chemical Synthesis: The synthesis of fatty acids with specific double bond geometries and positions is a complex but achievable process, often involving multi-step reactions.
-
Enzymatic Synthesis: Specific enzymes, such as isomerases or desaturases, can be used to generate the desired isomer from a more common precursor.[1]
Experimental Protocols
I. Sample Preparation for Acyl-CoA Analysis from Biological Tissues
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Homogenize the frozen tissue (50-100 mg) in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol (B129727):chloroform:water).
-
Include an internal standard, such as a commercially available odd-chain or deuterated acyl-CoA, for quantification.
-
-
Liquid-Liquid Extraction:
-
Vortex the homogenate vigorously for 10 minutes at 4°C.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the upper aqueous phase containing the polar acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):
-
Use a C18 SPE cartridge to remove salts and other interfering substances.
-
Condition the cartridge with methanol followed by water.
-
Load the aqueous extract.
-
Wash with water to remove salts.
-
Elute the acyl-CoAs with a methanol/water mixture.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase for UPLC-MS/MS analysis.
-
II. UPLC-MS/MS Method for C16:2-CoA Isomer Separation
-
UPLC System: A high-pressure binary solvent manager and sample manager.
-
Column: A reversed-phase C18 column with a small particle size (e.g., 1.7 µm) for high resolution.
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification, targeting the precursor ion of C16:2-CoA and a characteristic product ion (e.g., the fragment corresponding to the CoA moiety). For identification of double bond position, employ techniques like OzID if available.
Visualizing the Workflow and Logic
Caption: Workflow for the identification of this compound.
Caption: Potential metabolic context of this compound.
Conclusion
Confirming the identity of this compound in biological samples is a non-trivial analytical task that requires a combination of high-resolution chromatography, advanced mass spectrometry techniques, and, most importantly, the availability of a pure reference standard. While UPLC-MS/MS provides the foundational technology, researchers must employ specialized fragmentation techniques like OzID or synthesize the specific isomer to achieve unambiguous identification. The methodologies and comparisons presented in this guide offer a robust framework for scientists to confidently identify and quantify this and other challenging lipid isomers, thereby advancing our understanding of their roles in health and disease.
References
Quantitative comparison of trans,cis-Hexadeca-2,9-dienoyl-CoA levels in healthy vs. diseased states
Publication Guide for Researchers and Drug Development Professionals
Direct quantitative data for trans,cis-Hexadeca-2,9-dienoyl-CoA in biological tissues is not extensively documented in scientific literature, likely due to its nature as a transient intermediate in fatty acid metabolism. However, a robust comparative analysis can be constructed by examining a diseased state where intermediates of polyunsaturated fatty acid oxidation are known to accumulate. The primary disease model for this comparison is 2,4-Dienoyl-CoA Reductase Deficiency , an inborn error of metabolism that directly impairs the processing of dienoyl-CoA species.[1][2][3]
In this condition, the enzymatic block leads to the upstream accumulation of specific dienoyl-CoA molecules.[4][5] While direct measurement of the CoA thioesters in clinical settings is complex, the accumulation is detected through the analysis of their acylcarnitine derivatives in blood and urine, providing a reliable diagnostic marker.[2][6] This guide compares the general levels of long-chain acyl-CoAs in healthy tissues against the key metabolic marker that signifies dienoyl-CoA accumulation in this diseased state.
Data Presentation: Comparative Levels of Acyl-CoA and Derivatives
The following tables summarize the available quantitative data for long-chain acyl-CoAs in healthy mammalian tissues and the qualitative and semi-quantitative data for the key metabolic marker in 2,4-Dienoyl-CoA Reductase Deficiency.
Table 1: Long-Chain Acyl-CoA (LCA-CoA) Levels in Healthy Tissues
This table provides baseline concentrations of total or major individual LCA-CoA species in healthy, unfasted animal models. These values serve as a reference for a "healthy" metabolic state where intermediates like dienoyl-CoAs are efficiently processed and do not accumulate.
| Tissue | Species | Total LCA-CoA (nmol/g wet weight) | Major Acyl-CoA Species Identified |
| Liver | Rat (Fasted) | 248 ± 19 (nmol/g protein) | 18:2, 16:0, 18:1, 18:0 |
| Heart | Rat | 14.51 ± 2.11 | 14:1, 18:2, 16:0, 18:1, 18:0 |
| Skeletal Muscle | Rat | 4.35 ± 0.71 | 14:1, 18:2, 16:0, 18:1 |
Table 2: Key Metabolite Accumulation in 2,4-Dienoyl-CoA Reductase Deficiency
In this diseased state, the direct quantification of the stalled trans,cis-dienoyl-CoA intermediate in tissue is not a standard diagnostic procedure. Instead, the condition is characterized by the significant elevation of a specific acylcarnitine derivative, which results from the incomplete oxidation of linoleic acid.[6]
| State | Key Biomarker | Fluid/Tissue | Level Compared to Healthy Control |
| Diseased | 2-trans,4-cis-decadienoylcarnitine | Blood & Urine | Significantly Elevated |
Metabolic Context: The Role of 2,4-Dienoyl-CoA Reductase
The β-oxidation of polyunsaturated fatty acids, such as linoleic acid, requires auxiliary enzymes to handle the double bonds that are incompatible with the core enzymatic machinery.[7][8] A critical intermediate in this process is a 2,4-dienoyl-CoA. The enzyme 2,4-dienoyl-CoA reductase is essential for reducing this intermediate, allowing it to re-enter the β-oxidation spiral.[8][9] In its absence, this pathway halts, leading to the accumulation of metabolites like 2-trans,4-cis-decadienoyl-CoA, which is subsequently detected as its carnitine conjugate.[4][6]
Caption: Metabolic pathway of polyunsaturated fatty acid oxidation.
Experimental Protocols
The quantification of long-chain acyl-CoA esters from biological samples is a multi-step process requiring careful extraction to maintain the integrity of the thioester bond, followed by purification and analysis via chromatography.
Objective: To extract, isolate, and quantify long-chain acyl-CoA species from tissue samples.
1. Tissue Homogenization and Extraction:
-
Immediately freeze-clamp tissue samples in liquid nitrogen to halt metabolic activity.
-
Homogenize the frozen, powdered tissue (~50-100 mg) on ice in a prepared buffer, typically 100 mM potassium phosphate (B84403) (KH2PO4) at pH 4.9.[10][11]
-
Include a known amount of an internal standard, such as heptadecanoyl-CoA (C17:0-CoA), to correct for extraction losses.[11][12]
-
Perform a solvent extraction by adding a mixture of acetonitrile (B52724) (ACN) and 2-propanol to the homogenate, followed by vortexing and sonication.[10][11]
-
Centrifuge the sample at high speed (e.g., 16,000 x g) at 4°C to pellet cellular debris.[11]
-
Collect the supernatant containing the acyl-CoA esters.[11]
2. Solid-Phase Extraction (SPE) for Purification:
-
The crude extract is diluted in a binding buffer and loaded onto an SPE cartridge (e.g., a C18 or specialized oligonucleotide column) to separate acyl-CoAs from other lipids and contaminants.[10]
-
Wash the cartridge with a low-organic-content buffer to remove unbound impurities.
-
Elute the acyl-CoAs from the cartridge using a high-organic-content solvent, such as 2-propanol or acetonitrile.[10]
-
Concentrate the eluent, typically by evaporation under a stream of nitrogen.
3. Quantification by High-Performance Liquid Chromatography (HPLC) or LC-MS/MS:
-
Chromatographic Separation:
-
Reconstitute the dried extract in an appropriate buffer.[13]
-
Use a binary gradient elution system. A common system consists of Solvent A (e.g., 75 mM KH2PO4, pH 4.9) and Solvent B (e.g., acetonitrile).[10] The gradient is programmed to increase the proportion of Solvent B over time to elute acyl-CoAs based on their hydrophobicity.
-
-
Detection and Quantification:
-
HPLC with UV Detection: Monitor the column eluent at 260 nm, which is the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[10] Quantify peaks by comparing their area to a standard curve generated from known concentrations of acyl-CoA standards.
-
LC-MS/MS with Selected Reaction Monitoring (SRM): For higher sensitivity and specificity, use a triple quadrupole mass spectrometer.[11][14] Monitor for specific precursor-to-product ion transitions for each acyl-CoA species of interest. This method allows for the precise quantification of individual acyl-CoAs even at very low concentrations.[14]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for the extraction and analysis of acyl-CoAs from tissue samples.
Caption: General workflow for acyl-CoA extraction and analysis.
References
- 1. uniprot.org [uniprot.org]
- 2. 2,4 Dienoyl-CoA reductase deficiency - Wikipedia [en.wikipedia.org]
- 3. babysfirsttest.org [babysfirsttest.org]
- 4. Mitochondrial 2,4-dienoyl-CoA reductase deficiency in mice results in severe hypoglycemia with stress intolerance and unimpaired ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial 2,4-dienoyl-CoA Reductase Deficiency in Mice Results in Severe Hypoglycemia with Stress Intolerance and Unimpaired Ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-Dienoyl-coenzyme A reductase deficiency: a possible new disorder of fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. 2,4 Dienoyl-CoA reductase - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Evaluating the biological activity of trans,cis-Hexadeca-2,9-dienoyl-CoA relative to similar lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activity of trans,cis-Hexadeca-2,9-dienoyl-CoA relative to other structurally similar lipids. Due to a lack of direct experimental data on this specific molecule, this guide synthesizes findings from related fatty acyl-CoA esters and fatty acid isomers to project its likely biological functions and offers a framework for its experimental validation.
Introduction
Unsaturated fatty acids and their CoA esters are pivotal molecules in cellular metabolism and signaling. The stereochemistry of double bonds (cis vs. trans) and their position within the acyl chain can drastically alter their biological effects. This guide explores the anticipated biological activity of this compound by drawing parallels with well-characterized lipids, particularly other C16 and C18 unsaturated fatty acids and their CoA derivatives. We will focus on key areas of lipid metabolism, including gene expression regulation and nuclear receptor activation.
Hypothetical Biological Activity Profile
Based on existing literature for similar lipids, we hypothesize that this compound is an active signaling molecule. The presence of a trans double bond at the 2,3-position suggests it is an intermediate in the β-oxidation of an unsaturated fatty acid. The cis double bond at the 9,10-position, common in endogenous fatty acids, may confer specific receptor binding properties. It is plausible that this molecule interacts with key regulators of lipid metabolism, such as Peroxisome Proliferator-Activated Receptors (PPARs).
Comparative Data on Related Lipids
To contextualize the potential activity of this compound, the following table summarizes the observed biological activities of structurally related lipids. This data is extracted from studies on various cell types and provides a basis for predicting the effects of the target molecule.
| Lipid Species | Biological Activity | Key Findings |
| (5Z,9Z)-5,9-Hexadecadienoic acid | Antimicrobial, Topoisomerase I Inhibition | Active against Gram-positive bacteria and inhibits human topoisomerase I; the cis configuration is crucial for activity.[1] |
| cis-9-Octadecenoic acid (Oleic acid) | Repression of SCD1 Gene Expression | Decreases the expression of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in lipogenesis.[2] |
| trans-9-Octadecenoic acid (Elaidic acid) | Induction of SCD1 Gene Expression | Increases the expression of SCD1, demonstrating an opposing effect to its cis isomer.[2] |
| trans-10, cis-12 Conjugated Linoleic Acid | Inhibition of Lipogenesis | Reduces triglyceride content in adipocytes by inhibiting lipogenesis.[3] Alters the expression of genes involved in lipid transport, fatty acid metabolism, and β-oxidation.[3][4] |
| cis-9, trans-11 Conjugated Linoleic Acid | No significant effect on Lipogenesis | Does not significantly alter triglyceride content in adipocytes and has minimal impact on the expression of lipid metabolism genes in intestinal cells.[3][4] |
| (7E)-9-oxohexadec-7-enoic acid | PPARα and PPARγ Agonism | Activates both PPARα and PPARγ, and regulates PPAR target genes in hepatocytes and adipocytes.[5] |
Signaling Pathways and Experimental Workflows
The biological effects of fatty acyl-CoAs are often mediated through the activation of nuclear receptors, which in turn regulate the transcription of target genes. Below are diagrams illustrating a key signaling pathway and a general workflow for evaluating the biological activity of novel lipids.
Figure 1: Proposed PPAR signaling pathway for trans,cis-Hexadeca-2,9-dienoyl-CoA.
Figure 2: General experimental workflow for comparative lipid activity studies.
Experimental Protocols
To validate the hypothesized biological activities of this compound, the following experimental protocols are recommended.
Cell Culture and Treatment
-
Cell Lines: Human hepatoma cells (HepG2) for studying effects on liver-related lipid metabolism, and mouse 3T3-L1 preadipocytes for studying adipogenesis and lipolysis.
-
Culture Conditions: Maintain HepG2 cells in Eagle's Minimum Essential Medium (EMEM) and 3T3-L1 cells in Dulbecco's Modified Eagle's Medium (DMEM), both supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.
-
Lipid Treatment: Synthesize and purify this compound and its corresponding isomers (trans,trans, cis,cis, and cis,trans). Prepare stock solutions by dissolving the lipids in a suitable solvent (e.g., ethanol (B145695) or DMSO). Add the lipids to the cell culture medium at various concentrations (e.g., 10-100 µM) for a specified duration (e.g., 24-48 hours). A vehicle control should be included in all experiments.
Gene Expression Analysis by Quantitative PCR (qPCR)
-
RNA Isolation: After treatment, wash the cells with phosphate-buffered saline (PBS) and isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. Use primers specific for target genes involved in lipid metabolism (e.g., PPARA, PPARG, SCD1, CPT1A, ACOX1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
PPARα/γ Activation Assay (Luciferase Reporter Assay)
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPAR expression vector (e.g., pCMX-hPPARα or pCMX-hPPARγ), a luciferase reporter plasmid containing a PPAR response element (PPRE), and a β-galactosidase expression vector for transfection efficiency normalization.
-
Treatment: After 24 hours of transfection, treat the cells with the different Hexadeca-2,9-dienoyl-CoA isomers.
-
Luciferase Assay: After 24 hours of treatment, lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.
-
Data Analysis: Normalize luciferase activity to β-galactosidase activity to determine the fold activation relative to the vehicle control.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis of structurally similar lipids provides a strong foundation for hypothesizing its role as a signaling molecule. The distinct effects of cis and trans isomers of other fatty acids underscore the importance of stereochemistry in determining biological function. We predict that this compound is likely to be an active modulator of lipid metabolism, potentially through the activation of PPARs. The experimental framework provided in this guide offers a clear path to testing this hypothesis and elucidating the specific biological role of this and related lipid molecules. Such studies will be invaluable for researchers in the fields of metabolism, cell signaling, and drug development.
References
- 1. Total synthesis and biological evaluation of (5Z,9Z)-5,9-hexadecadienoic acid, an inhibitor of human topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of trans-10, cis-12 conjugated linoleic acid on gene expression profiles related to lipid metabolism in human intestinal-like Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluations of marine oxohexadecenoic acids: PPARα/γ dual agonism and anti-diabetic target gene effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Analytical Techniques for the Detection of trans,cis-Hexadeca-2,9-dienoyl-CoA
For researchers and drug development professionals investigating lipid metabolism and related therapeutic areas, the accurate detection and quantification of specific acyl-CoA species such as trans,cis-Hexadeca-2,9-dienoyl-CoA is critical. This guide provides a head-to-head comparison of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Coupled Fluorometric Assays. This objective comparison, supported by generalized experimental data and protocols, will assist in selecting the most appropriate method for specific research needs.
Quantitative Data Presentation
The following table summarizes the key performance characteristics of LC-MS/MS and Enzyme-Coupled Fluorometric Assays for the analysis of long-chain unsaturated acyl-CoAs, exemplified by this compound.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Enzyme-Coupled Fluorometric Assay |
| Specificity | Very High (distinguishes isomers) | Moderate to High (may have cross-reactivity) |
| Sensitivity | High (nM to sub-nM range)[1] | High (µM range)[2] |
| Quantification | Absolute Quantification (with standards)[3] | Relative or Absolute Quantification |
| Throughput | Moderate | High (suitable for automation)[2] |
| Sample Type | Cells, Tissues[3][4] | Cell lysates, Purified samples[2] |
| Instrumentation | LC-MS/MS System | Plate Reader (Fluorometer) |
| Expertise | High | Low to Moderate |
Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of fatty acyl-CoAs.[5] This technique separates the analyte of interest from a complex mixture using liquid chromatography, followed by detection and quantification using tandem mass spectrometry.
Experimental Protocol:
-
Sample Preparation:
-
Homogenize cells or tissues in a suitable extraction buffer.
-
Perform a liquid-liquid extraction using a solvent system such as methanol/water/chloroform to isolate the acyl-CoAs.
-
Evaporate the solvent and reconstitute the sample in an appropriate buffer for LC-MS analysis.
-
-
Liquid Chromatography:
-
Employ a reversed-phase C18 column for separation.[4]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid).
-
-
Mass Spectrometry:
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transition of this compound.
-
-
Data Analysis:
-
Quantify the analyte by comparing the peak area to a standard curve generated from a series of known concentrations of a synthetic this compound standard.
-
Enzyme-Coupled Fluorometric Assay
This method relies on a series of enzymatic reactions to quantify the total amount of fatty acyl-CoAs in a sample.[2] The final step produces a fluorescent product that is proportional to the concentration of acyl-CoAs.
Experimental Protocol:
-
Sample Preparation:
-
Lyse cells using a buffer containing a detergent (e.g., 0.5% - 5.0% Triton X-100) to solubilize the acyl-CoAs.[2]
-
Centrifuge the lysate to remove cellular debris.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the necessary enzymes (e.g., acyl-CoA oxidase) and a fluorescent probe.
-
Add the sample lysate to the reaction mixture in a 96-well plate.
-
Incubate at room temperature for a specified time (e.g., 40 minutes) to allow the enzymatic reactions to proceed.[2]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., λexc/em = 530/585 nm).[2]
-
-
Data Analysis:
-
Determine the concentration of acyl-CoAs in the sample by comparing the fluorescence signal to a standard curve generated with a known long-chain acyl-CoA standard.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for LC-MS/MS analysis of acyl-CoAs.
Caption: Workflow for the Enzyme-Coupled Fluorometric Assay.
Caption: Simplified metabolic pathway of this compound.
References
- 1. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of trans,cis-Hexadeca-2,9-dienoyl-CoA: A Guide for Laboratory Professionals
For Immediate Reference: Treat trans,cis-Hexadeca-2,9-dienoyl-CoA as hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach is mandatory to ensure personnel safety and environmental protection. This guide provides detailed procedures for the proper handling and disposal of this compound.
Pre-Disposal and Handling
Prior to disposal, all personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Segregation and Storage
Proper segregation and storage of chemical waste are critical to prevent accidental reactions and ensure safe disposal. The following table summarizes the key storage requirements for this compound waste.
| Parameter | Guideline | Rationale |
| Container Type | A compatible, leak-proof container with a secure screw-top cap. Original manufacturer's container is preferred if available. | To prevent spills, leaks, and evaporation of the chemical. |
| Container Labeling | Clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date of accumulation. | To ensure proper identification and facilitate safe handling by waste management personnel. |
| Storage Location | A designated, well-ventilated satellite accumulation area away from incompatible materials such as strong acids, bases, and oxidizing agents. | To prevent accidental chemical reactions and ensure the safety of laboratory personnel. |
| Secondary Containment | Stored within a larger, chemically resistant container (secondary containment). | To contain any potential leaks or spills from the primary container. |
Disposal Procedure
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
The following workflow outlines the step-by-step process for the proper disposal of this compound.
Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment. For small spills, if you are trained to do so, use an appropriate absorbent material, and collect the contaminated material into a sealed, labeled hazardous waste container.
For any exposure, refer to your institution's emergency response plan. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
By adhering to these conservative yet essential safety and disposal protocols, researchers can ensure a safe laboratory environment and responsible chemical waste management. Always consult your institution's specific guidelines and EHS department for any additional requirements.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
